Diisopentyl sulfide
Description
Contextualization of Organosulfur Compounds in Contemporary Chemical Science
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, represent a vital and expansive area of modern chemical science. taylorandfrancis.com These compounds are ubiquitous in nature, playing crucial roles in biological systems and contributing to the flavors and odors of many natural substances. wikipedia.orgresearchgate.net Life itself is fundamentally dependent on organosulfur compounds, with two of the twenty common amino acids, methionine and cysteine, containing sulfur. wikipedia.org Furthermore, essential biomolecules such as the vitamins biotin (B1667282) and thiamine, as well as the antioxidant glutathione (B108866), are all organosulfur compounds. wikipedia.org
The significance of this class of compounds extends into pharmaceuticals, with life-saving antibiotics like penicillin and sulfa drugs featuring sulfur atoms in their structures. wikipedia.org They are also integral to the agrochemical industry and are used in the production of dyestuffs. taylorandfrancis.com The diverse applications of organosulfur compounds stem from the unique properties of the sulfur atom, which can exist in various oxidation states, leading to a rich and varied chemistry. nih.gov This versatility makes them valuable building blocks in organic synthesis for creating more complex molecules. nih.govvulcanchem.com The study of organosulfur chemistry also addresses significant industrial challenges, such as the removal of naturally occurring organosulfur compounds from fossil fuels like coal and petroleum. wikipedia.org
Strategic Importance and Research Landscape of Diisopentyl Sulfide (B99878)
Within the broad family of organosulfur compounds, diisopentyl sulfide, a type of dialkyl sulfide, has garnered specific research interest due to its distinct properties and applications. Its molecular structure consists of a central sulfur atom bonded to two isopentyl (3-methylbutyl) groups. vulcanchem.com This arrangement gives it the systematic name 3-methyl-1-(3-methylbutylsulfanyl)butane. vulcanchem.com
The strategic importance of this compound lies in its utility as a chemical intermediate and a specialized reagent. vulcanchem.com One of its notable applications is in the field of metallurgy as a metal extractant. vulcanchem.com The sulfur atom in this compound can form coordination complexes with certain metal ions, facilitating their separation and purification. vulcanchem.com For instance, it has been investigated for its role in the extraction of palladium (Pd(II)).
In organic synthesis, this compound serves as a borane (B79455) carrier. Borane adducts of this compound are stable and have been examined for their reactivity in hydroboration reactions. The synthesis of this compound is considered economical, and its borane adduct is noted for its stability over prolonged periods at room temperature. Furthermore, research has explored the use of this compound in the synthesis of high-quality quantum dots (QDs) for applications in near-infrared light-emitting diodes (NIR-QLEDs), highlighting its role in advanced materials science. researchgate.net The commercial availability of this compound from various chemical suppliers underscores its relevance in the current research and industrial landscape. chemicalbook.com
Historical Perspectives and Foundational Studies in Dialkyl Sulfide Chemistry
The study of dialkyl sulfides, the class of compounds to which this compound belongs, has a long history that is intertwined with the development of organosulfur chemistry. Early investigations into organosulfur compounds were often driven by their distinct and often unpleasant odors. wikipedia.org However, these initial observations paved the way for a deeper understanding of their chemical reactivity.
Foundational studies in dialkyl sulfide chemistry have explored their synthesis, physical properties, and characteristic reactions. A classical chemical test for detecting sulfur compounds is the Carius halogen method. wikipedia.org The chemistry of sulfides (also known as thioethers) is characterized by the reactivity of the sulfur atom, which is analogous to the oxygen in ethers but with distinct differences in nucleophilicity and its ability to be oxidized.
A significant area of early and ongoing research is the oxidation of sulfides, which can lead to the formation of sulfoxides and subsequently sulfones. This chemistry is fundamental to many synthetic transformations. researchgate.net Another key reaction is the Pummerer rearrangement, a classic transformation of sulfoxides that has been extensively studied and applied in organic synthesis. acs.org
The exploration of dialkyl sulfides also extends to their interactions with metals and their role as ligands in coordination chemistry. This foundational knowledge underpins their application in areas like metal extraction. vulcanchem.com Over the years, the understanding of the structure, bonding, and reactivity of dialkyl sulfides has provided the basis for the development of more specialized applications, including the use of this compound in modern technology and synthesis. wiley.com
| Compound Name |
| This compound |
| Methionine |
| Cysteine |
| Biotin |
| Thiamine |
| Glutathione |
| Penicillin |
| Palladium |
| Sulfoxides |
| Sulfones |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H22S | vulcanchem.com |
| Molecular Weight | 174.35 g/mol | vulcanchem.com |
| Systematic Name | 3-methyl-1-(3-methylbutylsulfanyl)butane | vulcanchem.com |
| CAS Number | 544-02-5 | chemsrc.com |
| Density | 0.834 g/mL at 25°C | chemicalbook.comchemsrc.com |
| Boiling Point | 79°C at 7 torr | chemsrc.com |
| Refractive Index | n20/D 1.453 | chemicalbook.comchemsrc.com |
| Appearance | Colorless liquid | |
| Odor | Unpleasant smell | |
| SMILES | CC(C)CCSCCC(C)C | |
| InChI | InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| InChIKey | JWEWNTJADCWFRP-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(3-methylbutylsulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWNTJADCWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060264 | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-02-5 | |
| Record name | 1,1′-Thiobis[3-methylbutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1'-thiobis(3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Diisopentyl Sulfide
Established Synthetic Pathways for Diisopentyl Sulfide (B99878)
The synthesis of dialkyl sulfides like diisopentyl sulfide has been well-established through various conventional chemical routes. These methods are foundational in organic chemistry for the formation of carbon-sulfur bonds.
Conventional Chemical Synthesis Routes
The most traditional and widely used method for synthesizing symmetrical dialkyl sulfides such as this compound is analogous to the Williamson ether synthesis. openstax.orgmasterorganicchemistry.com This method involves the reaction of a suitable sulfur nucleophile with an alkyl halide. libretexts.org
A common approach utilizes sodium sulfide as the sulfur source, which reacts with two equivalents of an isopentyl halide (e.g., isopentyl bromide or isopentyl chloride) in a nucleophilic substitution reaction. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the inorganic salt and promote the S(_N)2 mechanism.
Another classic route involves the reaction of an isopentyl mercaptan (isoamyl mercaptan) with a base to form the corresponding thiolate anion. This thiolate then acts as a potent nucleophile, reacting with a second molecule of an isopentyl halide to form the sulfide. libretexts.org While effective, this method requires the handling of volatile and malodorous thiols. mdpi.com
A summary of representative conventional synthesis reactions is provided in the table below.
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reaction Type |
| Sodium Sulfide (Na₂S) | Isopentyl Bromide | Ethanol (B145695)/Water | This compound | S(_N)2 Substitution |
| Isopentyl Mercaptan | Isopentyl Bromide | Sodium Hydroxide (B78521) (NaOH) / Ethanol | This compound | Thiolate S(_N)2 Substitution |
Catalytic Approaches in this compound Production
Catalysis offers pathways to synthesize thioethers under milder conditions and with improved efficiency. While much of the research on catalytic C-S bond formation focuses on aryl sulfides, the principles can be extended to dialkyl sulfides. thieme-connect.depku.edu.cn Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thieme-connect.de For dialkyl sulfides, catalysts can facilitate the reaction between thiols and alkyl halides or other electrophiles. For instance, copper catalysts have been employed in C-S coupling reactions. researchgate.net
In some industrial processes, catalytic oxidation of mercaptans is used to produce disulfides, which can be subsequent precursors. For example, cobalt phthalocyanine (B1677752) catalysts are used in the oxidation of sodium ethyl mercaptide to diethyl disulfide. google.com While this produces a disulfide, related catalytic systems can be envisioned for sulfide synthesis.
Advanced and Emerging Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, often guided by the principles of green chemistry and the avoidance of toxic metals.
Principles of Green Chemistry in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. This includes using less hazardous reagents, employing safer solvents like water, and improving atom economy. sioc-journal.cnacs.org
For thioether synthesis, green approaches include:
Use of Odorless Thiol Surrogates: To avoid the use of foul-smelling thiols, reagents like xanthates can be used as thiol-free sources. mdpi.com
Solvent-Free Reactions: Mechanochemical methods, such as ball-milling, can facilitate reactions in the absence of solvents, reducing waste. acs.org
Aqueous Media: Performing reactions in water is a key goal of green chemistry. sioc-journal.cn Base-free synthesis of heteroaryl thioethers from alkyl halides and heteroaryl thiols has been successfully demonstrated in water. sioc-journal.cn A similar approach could be adapted for this compound.
Catalysis in Green Solvents: The use of catalysts like copper sulfate (B86663) in environmentally benign solvents such as water or ethanol represents a greener alternative to traditional methods that may use toxic solvents and ligands. researchgate.net
Metal-Free Synthetic Protocols for Organosulfur Compounds
There is a growing interest in developing synthetic methods that avoid the use of transition metals, which can be costly and toxic. nih.govucl.ac.uk Metal-free C-S bond formation often relies on the use of alternative activation methods or reagents. chemmethod.com
Recent developments in this area include:
Photoredox Catalysis: Organic dyes like Eosin Y can act as photoredox catalysts, facilitating the oxidative coupling of reaction partners under visible light to form thioethers. chemmethod.comchemmethod.com This method offers a metal-free, single-step route for constructing C-S bonds. chemmethod.com
Base-Induced Reactions: In some cases, strong bases like potassium tert-butoxide can promote C-S bond formation without the need for a metal catalyst. ucl.ac.uk
One-Pot Procedures: Metal- and halide-free one-pot syntheses of thienyl thioethers have been developed using TfOH-promoted cyclization followed by nucleophilic attack by a thiol. thieme-connect.com
Derivatization and Functionalization Reactions of this compound
Once synthesized, the sulfur atom in this compound is a site for further chemical reactions, allowing for its derivatization and functionalization.
The sulfur in a dialkyl sulfide is nucleophilic and can react with electrophiles. msu.edu A primary reaction is with alkyl halides to form a trialkylsulfonium salt. libretexts.org This reaction proceeds via an S(_N)2 mechanism. libretexts.org
Oxidation of the sulfide group is another common transformation. Depending on the oxidant and reaction conditions, dialkyl sulfides can be oxidized to sulfoxides and then further to sulfones. A green method for synthesizing sulfones from thioethers uses Selectfluor™ with water as the oxygen source. sioc-journal.cn
The table below summarizes key derivatization reactions.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl Iodide | Diisopentylmethylsulfonium Iodide | S(_N)2 Alkylation |
| This compound | Hydrogen Peroxide | Diisopentyl Sulfoxide (B87167) | Oxidation |
| Diisopentyl Sulfoxide | Peroxy Acid | Diisopentyl Sulfone | Oxidation |
Additionally, this compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It has been studied for its ability to extract palladium from solutions, indicating a strong interaction between the sulfur atom and the metal center. It is also used to form a stable borane (B79455) adduct, borane diisoamyl sulfide, which is employed as a reducing agent in organic synthesis. smolecule.com
Oxidative Transformations: Formation of Sulfoxides and Sulfones
The oxidation of sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic synthesis, with the products serving as important intermediates in the creation of various biologically active compounds. nih.govcdmf.org.br The selective oxidation of sulfides can be challenging, as the initial oxidation to a sulfoxide is often followed by a more difficult subsequent oxidation to the sulfone. researchgate.net
Various reagents and catalytic systems have been developed to achieve the oxidation of sulfides. Hydrogen peroxide is a commonly used green oxidant. nih.gov For instance, the oxidation of sulfides can be carried out using 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) interphase catalyst at room temperature, yielding both sulfoxides and sulfones in good to excellent yields. organic-chemistry.org Another approach involves the use of tantalum carbide and niobium carbide as catalysts with 30% hydrogen peroxide; tantalum carbide selectively produces sulfoxides, while niobium carbide efficiently yields sulfones. organic-chemistry.org
Other oxidizing agents include sodium meta-periodate (NaIO4) and iodosobenzene, which are effective for the chemoselective oxidation of sensitive sulfides to sulfoxides. jchemrev.com A combination of chromic acid and pyridine (B92270) has also been shown to be highly effective for the controlled oxidation of sulfides to sulfoxides. jchemrev.com Furthermore, metal-based tungstates like α-Ag2WO4 and NiWO4 have been identified as efficient and selective catalysts for the oxidation of sulfides to sulfones under mild, dark conditions. cdmf.org.br The catalytic process is tolerant of a wide range of functional groups. cdmf.org.br
The selectivity of the oxidation can often be controlled by the reaction conditions. For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of either sulfoxides or sulfones by adjusting the reaction parameters. organic-chemistry.org Similarly, the chemoselectivity of sulfide oxidation using O2/air as the terminal oxidant can be controlled by the reaction temperature. organic-chemistry.org
Table 1: Catalytic Systems for Sulfide Oxidation
| Catalyst/Reagent | Oxidant | Product(s) | Key Features |
|---|---|---|---|
| Silica-based tungstate | 30% H2O2 | Sulfoxides and Sulfones | Recyclable catalyst, good to excellent yields. organic-chemistry.org |
| Tantalum carbide | 30% H2O2 | Sulfoxides | High selectivity for sulfoxides. organic-chemistry.org |
| Niobium carbide | 30% H2O2 | Sulfones | Efficiently produces sulfones. organic-chemistry.org |
| α-Ag2WO4 and NiWO4 | Not specified (dark conditions) | Sulfones | High selectivity and stability under mild conditions. cdmf.org.br |
| 2,2,2-Trifluoroacetophenone | H2O2 | Sulfoxides or Sulfones | Selectivity controlled by reaction conditions. organic-chemistry.org |
| O2/air | O2/air | Sulfoxides or Sulfones | Selectivity controlled by temperature. organic-chemistry.org |
| Chromic acid-pyridine | Not specified | Sulfoxides | Highly effective for controlled oxidation. jchemrev.com |
| Sodium meta-periodate | Not specified | Sulfoxides | Selective sulfoxidation. jchemrev.com |
| Iodosobenzene | Not specified | Sulfoxides | Efficient for sensitive sulfides. jchemrev.com |
Photosensitized Oxidation Mechanisms
The photosensitized oxidation of sulfides provides an environmentally friendly alternative to traditional oxidation methods, often utilizing molecular oxygen as the oxidant and visible light as the driving force. researchgate.net Two primary mechanisms are recognized in the photosensitized oxidation of sulfides: the singlet oxygen mechanism and the electron transfer mechanism. researchgate.netnih.gov
In the singlet oxygen mechanism, the photosensitizer absorbs light and transfers its energy to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O2). This singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate, which subsequently yields the sulfoxide. nih.gov
The electron transfer mechanism involves the transfer of an electron from the sulfide to the excited photosensitizer, forming a sulfide radical cation (R₂S•+) and a reduced sensitizer (B1316253). nih.govresearchgate.net This pathway's efficiency is largely independent of the sulfide's structure. nih.gov The sulfide radical cation can then react with molecular oxygen. nih.gov It has been proposed that the reaction between the sulfide radical cation and superoxide (B77818) anion (O₂•⁻), which can be formed by the reduced sensitizer, primarily results in back electron transfer. In contrast, the reaction of the sulfide radical cation with molecular oxygen leads to sulfoxidation. nih.gov This process can proceed through a stabilized intermediate, R₂S-O(•)-(+)O-SR₂, formed from the addition of the initial complex RS₂(+)•••O-O(•) to another sulfide molecule. nih.gov
The choice of photosensitizer and solvent can influence which mechanism predominates. For example, in the oxidation of diethyl sulfide photosensitized by dicyanoanthracene (DCA) in acetonitrile (B52724), a singlet-oxygen mechanism is at play. nih.gov However, with other sensitizers like N-methylquinolinium tetrafluoroborate (B81430) (NMQ⁺) and triphenylpyrylium tetrafluoroborate (TPP⁺), an electron-transfer mechanism is involved. nih.govunipv.it The medium also plays a role; the formation of the radical cation R₂S•+ has been observed to be more efficient in dichloroethane than in acetonitrile or methanol. nih.gov
Electron Transfer Pathways in this compound Reactions
Electron transfer is a fundamental process in many chemical reactions involving this compound, particularly in oxidation reactions. nih.govresearchgate.net In these pathways, an electron is transferred from the sulfur atom of this compound to an acceptor molecule, often a photosensitizer in an excited state. nih.gov This initial step generates a this compound radical cation, which is a key reactive intermediate. nih.gov
The subsequent fate of this radical cation determines the final products. In the presence of molecular oxygen, the radical cation can react to form sulfoxides. nih.gov The efficiency of this electron transfer sulfoxidation is generally high and does not depend significantly on the specific structure of the sulfide. nih.gov
The environment, including the solvent, can influence the efficiency of the electron transfer and the stability of the resulting radical cation. nih.gov For instance, studies on similar dialkyl sulfides have shown that the yield of the sulfide radical cation is medium-dependent. nih.gov
Electron transfer pathways are not limited to photosensitized oxidations. They are a core concept in understanding the redox chemistry of sulfides in various contexts, including biological systems where enzymes utilize metal cofactors to facilitate electron flow. nrel.govscirevfew.net The principles of electron transfer, involving the movement of electrons between donor and acceptor species, are central to these enzymatic processes. nrel.govrsc.orgnih.gov
Incorporation into Heterocyclic Structures (e.g., Thiazagermolidines)
This compound can be utilized in the synthesis of heterocyclic compounds, such as 1,3,2-thiazagermolidine, 2,2-diisopentyl-. ontosight.ai This class of compounds features a five-membered ring containing germanium, sulfur, nitrogen, and two carbon atoms. ontosight.ai
In the synthesis of 2,2-diisopentyl-1,3,2-thiazagermolidine, the two isopentyl groups from this compound become attached to the germanium atom within the heterocyclic ring. ontosight.ai The synthesis typically involves the reaction of appropriate precursors in the presence of a catalyst. ontosight.ai The specific starting materials and reaction conditions are crucial in determining the yield and purity of the final thiazagermolidine product. ontosight.ai
These organogermanium-sulfur heterocyclic compounds are of interest in materials science and pharmaceuticals due to their unique chemical properties and potential biological activities. ontosight.ai
Transalkylation and Alkylation Reactions
Transalkylation is a chemical reaction that involves the transfer of an alkyl group from one organic molecule to another. wikipedia.org This process is particularly valuable in the petrochemical industry for the interconversion of alkylaromatic compounds. wikipedia.orgtaylorandfrancis.com While the direct transalkylation of this compound is not extensively detailed in the provided search results, the general principles of transalkylation can be applied. In such a reaction, an isopentyl group from this compound could be transferred to another acceptor molecule. These reactions are typically acid-catalyzed. taylorandfrancis.com
Alkylation reactions, on the other hand, involve the addition of an alkyl group to a substrate. In the context of sulfides, this can refer to the synthesis of more complex sulfides by reacting a thiol with an alkylating agent. Research has also explored the transalkylation of simple sulfides with alkyl halides as a metal-free method for synthesizing other sulfides. researchgate.net
In a related context, catalytic transalkylation has been observed in tertiary amines using certain osmium cluster complexes as catalyst precursors. Studies on alkyl-transfer reactions of various alkylaromatics on solid acid catalysts have shown that these are reversible reactions, with disproportionation being favored at lower temperatures and transalkylation dominating at higher temperatures. wits.ac.za The catalyst's pore size and the feed composition are important factors in these transformations. wits.ac.za
Synthesis of β-Hydroxy Sulfides
β-Hydroxy sulfides are valuable structural motifs found in various biologically active molecules and are important intermediates in organic synthesis. nih.govnih.gov One of the most direct methods for synthesizing β-hydroxy sulfides is through the regioselective ring-opening of epoxides with thiols or disulfides. nih.govorganic-chemistry.org
Several catalytic systems have been developed to facilitate this transformation. For instance, erbium(III) triflate can catalyze the opening of epoxides by thiols under neutral conditions to afford β-hydroxy sulfides in high yields. organic-chemistry.org The synthesis can also be achieved from alkenes and disulfides. A system using zinc and aluminum chloride in a mixture of acetonitrile and water under an oxygen atmosphere can produce β-hydroxy sulfides from styrenes and aromatic disulfides. nih.gov This method is compatible with both electron-donating and electron-withdrawing substituents on the reactants. nih.gov
Another approach involves the copper(II)-catalyzed hydroxysulfenylation of alkenes with aromatic thiols under an oxygen atmosphere. nih.gov Molecular iodine has also been employed as a catalyst for the hydroxysulfenylation of alkenes with aromatic disulfides, using air as the oxidant. nih.gov Furthermore, Rongalite (sodium formaldehyde (B43269) sulfoxylate) can promote the synthesis of β-hydroxy sulfides from styrenes and disulfides in open air at room temperature. beilstein-journals.org
The synthesis of amphiphilic β-hydroxy sulfides has been reported starting from cardanol (B1251761) epoxide and various thiols in the presence of sodium hydroxide in ethanol. scielo.br These β-hydroxy sulfides can be further oxidized to the corresponding β-hydroxy sulfoxides and sulfones using 30% hydrogen peroxide in acetic acid. scielo.br
Table 2: Synthetic Routes to β-Hydroxy Sulfides
| Starting Materials | Catalyst/Reagent | Key Features |
|---|---|---|
| Epoxides and thiols | Erbium(III) triflate | Neutral conditions, high yields. organic-chemistry.org |
| Styrenes and aromatic disulfides | Zn/AlCl3, O2 | Compatible with various substituents. nih.gov |
| Alkenes and aromatic thiols | Cu(OAc)2, O2 | Efficient hydroxysulfenylation. nih.gov |
| Alkenes and aromatic disulfides | I2, air | Uses air as the oxidant. nih.gov |
| Styrenes and disulfides | Rongalite | Room temperature, open air. beilstein-journals.org |
| Cardanol epoxide and thiols | NaOH, ethanol | Synthesis of amphiphilic β-hydroxy sulfides. scielo.br |
Advanced Applications and Industrial Relevance of Diisopentyl Sulfide
Formulation in High-Performance Lubricants
The demand for high-performance lubricants is driven by the need for enhanced machinery protection and efficiency, and diisopentyl sulfide (B99878) plays a role in these advanced formulations. pmarketresearch.com Its inherent thermal stability and properties as an anti-wear and antioxidant agent make it a notable additive. pmarketresearch.com
The primary role of sulfur-containing additives like diisopentyl sulfide in lubricants is to protect metal components from wear, especially under conditions of high load and pressure where direct metal-to-metal contact is likely. lubrication.expert The anti-wear mechanism of such sulfur-based additives involves the formation of a protective, sacrificial film on the metal surfaces through a tribochemical reaction. numberanalytics.com
Under the high pressure and frictional heat generated at contact points, the chemical bonds within the this compound molecule can break, allowing the sulfur to react with the iron on the steel surfaces. lubrication.expert This reaction forms an iron sulfide layer. This newly formed film acts as a solid lubricant, creating a hard, protective barrier that prevents direct contact between moving parts, thereby reducing abrasive and adhesive wear. lubrication.expert This process is a form of boundary lubrication, which is critical in preventing catastrophic wear in machinery. lubrication.expert The effectiveness of these additives is tied to their ability to adsorb onto metal surfaces, a process driven by the polarity of the sulfur atom which is drawn to the charged metal surface. lubrication.expertmdpi.com
The key benefits observed from using such additives are summarized below:
| Performance Metric | Enhancement Provided by Sulfur Additives |
| Wear Resistance | Forms a durable, hard iron sulfide layer on metal surfaces, significantly reducing wear under high loads. |
| Friction Reduction | The protective film acts as a solid lubricant, lowering the coefficient of friction between moving parts. |
| Thermal Stability | Compounds like this compound exhibit good thermal stability, ensuring the lubricant maintains its protective qualities at high operating temperatures. pmarketresearch.comvinatiorganics.com |
| Load-Bearing Capacity | The formation of the tribochemical film enhances the lubricant's ability to withstand extreme pressure without breaking down. dic-global.com |
Mechanistic Contributions to Anti-Wear Properties
Role in Specialty Chemical Manufacturing
In the broader chemical industry, this compound serves as a valuable chemical intermediate in organic synthesis. vulcanchem.comscienoc.com Its function as a molecular building block is essential for creating more complex molecules used in a variety of specialty chemical products. vulcanchem.com
The applications of this compound as an intermediate in this sector include the production of:
Property-Enhancing Additives: Used to synthesize additives that improve the characteristics of various materials. vulcanchem.com
Chemical-Resistant Polymers: Acts as a precursor in the manufacturing of polymers with high resistance to chemical degradation. vulcanchem.com
Detergents: Incorporated into the synthesis pathways for specialized cleaning agents. vulcanchem.com
Rubber Antioxidants: Used in the creation of antioxidants that prolong the life of rubber products. vulcanchem.com
Metal Extractants: The sulfur atom in this compound can form complexes with metal ions, making it useful for separation and purification processes in metallurgy. vulcanchem.com
The versatility of this compound as a raw material continues to drive its adoption in the synthesis of diverse specialty chemicals. vulcanchem.com
Function as an Intermediate in Agrochemical Synthesis
The agrochemical sector is another significant area where this compound is utilized as a key intermediate. pmarketresearch.com It plays a critical role in the synthesis of modern crop protection products that are essential for improving agricultural productivity. vulcanchem.com The introduction of sulfur atoms into active ingredients is a common strategy to modulate the properties of new crop-protection compounds. nih.gov
This compound is a key intermediate in the synthesis of organosulfur pesticides and herbicides. pmarketresearch.com More than 30% of today's agrochemicals contain at least one sulfur atom, with sulfides being a prominent chemical family in this category. nih.gov These compounds are found in a wide range of fungicides, herbicides, and insecticides. nih.gov As a precursor, this compound provides the sulfur-containing structural backbone necessary for the biological activity of these end-products. The precision and purity of intermediates like this compound directly influence the effectiveness of the final agricultural products. vandemark.com
Table of this compound's Role as an Agrochemical Precursor
| Agrochemical Class | Role of this compound | Reference |
|---|---|---|
| Organosulfur Pesticides | Serves as a key intermediate in their synthesis. | pmarketresearch.com |
| Organosulfur Herbicides | Acts as a precursor for active ingredients. | pmarketresearch.com |
| Fungicides & Insecticides | Contributes to the synthesis of various sulfur-containing active compounds. | nih.gov |
The development of innovative and effective crop protection solutions is crucial for global food security. grandviewresearch.comsyngenta.com Chemical intermediates such as this compound are fundamental to the synthesis of new and more effective active ingredients. vulcanchem.comgrandviewresearch.com These advancements aim to create solutions that are not only highly effective against a wide range of pests and weeds but also align with the growing demand for more sustainable agricultural practices. grandviewresearch.comindoramaventures.com
The use of this compound as a building block contributes to the development of crop protection products that help farmers mitigate risks from pests and adverse weather conditions, ultimately leading to better harvests. vulcanchem.comgrandviewresearch.com By enabling the creation of novel molecules, it supports the continuous evolution of agrochemicals to address challenges like pest resistance and the need for formulations with improved environmental profiles. syngenta.combattelle.org
Precursor in Organosulfur Pesticide and Herbicide Development
Applications in Polymer Science and Engineering
In the realm of polymer science, this compound serves as a critical additive for controlling polymerization reactions and tailoring the final properties of polymeric materials. pmarketresearch.com
By regulating the molecular weight and structure of polymer chains, this compound indirectly modulates the mechanical and thermal properties of the resulting materials. pmarketresearch.com The molecular weight of a polymer is intrinsically linked to its physical characteristics; for instance, properties like tensile strength and thermal stability are often dependent on chain length. frontiersin.org
The application of this compound as a chain transfer agent contributes to the synthesis of specialty plastics and chemical-resistant polymers with enhanced properties. vulcanchem.compmarketresearch.com Polysulfide polymers, in general, are noted for their excellent resistance to solvents, oils, and abrasion. taylorandfrancis.com The ability to control polymer architecture allows manufacturers to fine-tune material characteristics such as rigidity, creep resistance, and dimensional stability to meet the demands of specific applications, including those requiring high performance at elevated temperatures. frontiersin.orgdic-global.com
Efficacy as a Chain Transfer Agent in Polymerization
Utility in Oilfield Chemical Formulations
This compound is a component in chemical formulations for the oil and gas industry, where it addresses critical operational challenges such as the presence of hydrogen sulfide and corrosion. pmarketresearch.com
Hydrogen sulfide (H₂S) is a highly toxic, corrosive, and flammable gas commonly found in crude oil and natural gas streams. inspenet.comchemicalproductsokc.com Its removal, a process known as gas sweetening, is essential for safety, environmental compliance, and asset integrity. inspenet.comgate.energy H₂S scavengers are chemical compounds designed to react with and neutralize hydrogen sulfide. tasfyehgroup.com
The primary mechanisms of H₂S scavenging involve the conversion of hydrogen sulfide into less harmful, more stable, and easily removable substances. inspenet.comchemicalproductsokc.com These mechanisms include:
Oxidation: The scavenger facilitates the oxidation of H₂S to elemental sulfur or sulfates. inspenet.com
Precipitation: The reaction forms insoluble metal sulfides that can be filtered out of the system. inspenet.com
Conversion: The scavenger reacts with H₂S to form stable, non-toxic organic compounds. inspenet.comtasfyehgroup.com
Corrosion is a major concern in oilfield operations, amplified by the presence of corrosive agents like H₂S and carbon dioxide (CO₂), especially under high-pressure, high-temperature conditions. bakerhughes.cominnospec.com Corrosion inhibitors are chemicals that protect metallic infrastructure, such as pipelines and processing equipment, from degradation. google.com
A primary strategy for corrosion inhibition is the formation of a protective film on the metal surface. bakerhughes.comnouryon.com this compound can function as a film-forming corrosion inhibitor. The sulfur atom in the this compound molecule can adhere to the metal surface, creating a thin, protective barrier. vulcanchem.com This film isolates the metal from the corrosive fluids, mitigating the electrochemical processes that cause corrosion. bakerhughes.comgoogle.com This film-forming capability is crucial for maintaining the integrity of assets in both sweet (high CO₂) and sour (high H₂S) environments. google.com
Mechanisms of Hydrogen Sulfide Scavenging
Application in Metal Extraction and Separation Processes
This compound is an effective extractant in hydrometallurgical processes, particularly for the separation and purification of precious and platinum-group metals (PGMs). vulcanchem.comresearchgate.net Its ability to form stable complexes with specific metal ions allows for their selective removal from complex aqueous solutions. vulcanchem.comasianpubs.org
The extraction process leverages the coordinating properties of the sulfide's sulfur atom, which can bond with metal ions to form a neutral complex. vulcanchem.com This complex is then soluble in an organic solvent, allowing the metal to be transferred from an aqueous phase (often a hydrochloric acid solution) to an organic phase. asianpubs.org
Research has demonstrated the successful use of this compound (often referred to in literature as S201) in sophisticated separation schemes. researchgate.netresearchgate.net For example, it has been used in three-liquid-phase systems to achieve the one-step separation of palladium(II), platinum(IV), and rhodium(III). researchgate.netresearchgate.net In these systems, Pd(II) is selectively concentrated into the this compound organic top phase, while Pt(IV) and Rh(III) are partitioned into other phases. researchgate.netresearchgate.net
The table below summarizes the extraction behavior of selected metal ions using this compound in a multi-phase liquid extraction system.
| Metal Ion | Extraction Behavior with this compound | Phase Destination in Three-Liquid-Phase System researchgate.netresearchgate.net |
|---|---|---|
| Palladium(II) | Forms a 2:1 adduct (Pd(DIS)₂Cl₂) and is quantitatively extracted from HCl media. asianpubs.org | S201 (this compound) Organic Top Phase |
| Platinum(IV) | Can be separated from Palladium and Rhodium. researchgate.netresearchgate.net | Acetonitrile-Rich Middle Phase |
| Rhodium(III) | Can be separated from Palladium and Platinum. researchgate.netresearchgate.net | Aqueous Bottom Phase |
This selectivity makes this compound a valuable reagent in the refining of precious metals, enabling more efficient and cleaner separation technologies compared to traditional methods. asianpubs.org
Three-Liquid-Phase Extraction Systems for Platinum Group Metals (PGMs)
This compound, also known as S201, plays a crucial role in advanced hydrometallurgical processes for the separation and recovery of Platinum Group Metals (PGMs). One of the innovative techniques where it is employed is the three-liquid-phase extraction (TLPE) system. This method allows for the one-step separation of multiple metal ions by distributing them into three distinct liquid phases.
A notable TLPE system for the separation of platinum (Pt), palladium (Pd), and rhodium (Rh) utilizes this compound as a key component. mdpi.comresearchgate.net In one such system, the three phases consist of an organic top phase of this compound (S201), a middle phase rich in a polymer like polyethylene (B3416737) oxide-polypropylene oxide (EOPO) or acetonitrile (B52724), and a bottom aqueous salt phase (e.g., Na2SO4 or NaCl). mdpi.comresearchgate.netresearchgate.netacs.org
The separation mechanism is based on the selective affinity of each metal ion for a specific phase. Research has demonstrated that under optimized conditions, this system can achieve remarkable separation efficiency. For instance, Pd(II) is selectively concentrated in the S201 top phase, Pt(IV) migrates to the polymer-rich middle phase, and Rh(III) remains in the aqueous bottom phase. researchgate.netresearchgate.netacs.org This selective distribution is influenced by factors such as the type and concentration of the salting-out agent, the acidity of the aqueous solution, and the initial volume ratios of the components. researchgate.netresearchgate.net
Under optimal parameters, the extraction efficiencies can be exceptionally high. One study reported that over 99% of Pd(II), approximately 90% of Pt(IV), and 85% of Rh(III) were successfully separated into their respective phases in a single step. researchgate.netacs.org Another configuration achieved enrichment of 98.5% for Pd(II), 90.8% for Pt(IV), and 87.1% for Rh(III) into the top, middle, and bottom phases, respectively.
The table below summarizes the typical phase distribution and separation efficiency in a this compound-based TLPE system.
| Metal Ion | Target Phase | Typical Separation Efficiency (%) |
| Palladium (Pd(II)) | This compound (Top Phase) | >98.5 |
| Platinum (Pt(IV)) | Polymer-rich (Middle Phase) | ~90 |
| Rhodium (Rh(III)) | Aqueous Salt (Bottom Phase) | ~85-87 |
This innovative approach presents a significant advancement over traditional two-phase extraction methods, which often struggle with the co-extraction of these valuable metals. google.com The TLPE system offers a more efficient and streamlined process for recovering high-purity PGMs from complex solutions, such as those derived from spent catalysts or electronic waste. mdpi.comresearchgate.net
Selective Separation Protocols for Noble Metals
This compound is a highly effective extractant for the selective separation of noble metals, particularly palladium and gold, from acidic solutions containing a mixture of metal ions. google.comresearchgate.net Its utility stems from its strong and selective coordination with these metals, allowing them to be drawn from an aqueous phase into an organic phase.
In solvent extraction processes, dialkyl sulfides like this compound are used to selectively remove palladium and platinum from aqueous chloride solutions. google.com The process often involves careful control of the oxidation state of other metals present, such as iridium, to prevent their co-extraction. google.com For palladium extraction, organosulfides can achieve over 99% recovery of the metal due to their high selectivity. proses-makina.com
A multi-phase partitioning system can also be employed, where an oil phase containing this compound is used in conjunction with an ionic liquid phase and an aqueous phase. researchgate.net In such a system designed for separating Pt(IV), Pd(II), and Rh(III) from a hydrochloric acid solution, Pd(II) was found to migrate towards the upper oil phase containing this compound. researchgate.net This demonstrates the compound's effectiveness in selectively targeting palladium even in complex multi-component systems.
The general principle involves the dialkyl sulfide acting as a ligand, forming a stable complex with the noble metal ion, which is then soluble in the organic solvent. This allows for its efficient removal from the aqueous solution, which may contain other less reactive metals. The high selectivity of this compound for metals like palladium and gold makes it a valuable tool in the refining of precious metals and the recycling of electronic waste. proses-makina.com
Emerging Roles in Materials Science
Integration in Sulfide-Based Photovoltaic Materials
While direct integration of this compound into the active layer of photovoltaic cells is not a common application, the broader class of metal sulfides, which can be synthesized or influenced by sulfur-containing compounds, are critical in solar cell technology. Sulfide-based semiconductors like Cadmium Sulfide (CdS) and Indium Sulfide (In2S3) are widely researched as essential components in various solar cell architectures. nih.govnih.gov
CdS, for example, is an excellent photocatalyst in the visible light spectrum and is used in quantum dot-sensitized solar cells (QDSCs). nih.govnih.gov However, its stability in solution can be low. To overcome this, it is often combined with more stable materials like titanium dioxide (TiO2) to form nanocomposites. nih.gov The sulfide/polysulfide (S2-/Sn2-) redox couple is a common electrolyte used in QDSCs, which highlights the importance of sulfur chemistry in these devices. nih.gov
Indium sulfide (In2S3) is another important n-type semiconductor used as an electron transport material (ETM) in organometallic perovskite solar cells (OPSCs). nih.gov Its favorable properties, such as good carrier mobility and thermal durability, make it a promising alternative to traditional ETMs like TiO2. nih.gov The development of these sulfide materials is crucial for advancing the efficiency and stability of next-generation solar technologies.
The role of organic sulfides can be seen as precursors or modifying agents in the synthesis of these inorganic sulfide layers, although specific research detailing this compound for this purpose is limited. The principles of using sulfur-containing compounds to form these critical semiconductor layers are well-established in the field of photovoltaics.
Contributions to Advanced Energy Storage Technologies (e.g., Lithium-Sulfur Batteries)
Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur. eurekalert.orgrsc.org However, they face challenges such as the "shuttling effect" of dissolved lithium polysulfides, which leads to capacity loss and a short cycle life. eurekalert.org While this compound itself is not a primary component, the fundamental chemistry of sulfides is central to the operation and advancement of Li-S batteries.
Research focuses on developing novel electrolytes and cathode materials, often involving various metal sulfides, to mitigate the issues associated with Li-S batteries. rsc.orgrsc.org For instance, metal sulfides are used as cathode hosts or as modifications to separators and anodes to trap polysulfides and improve the battery's performance. rsc.org Lithium sulfide (Li2S) itself is explored as an alternative cathode material to circumvent some of the problems associated with using elemental sulfur. nih.gov
Electrolyte additives are also crucial for improving Li-S battery stability. eurekalert.orgnih.gov While not this compound, certain additives can react with polysulfides to form a protective film on the electrodes, suppressing the shuttle effect. eurekalert.org The study of how different sulfur compounds interact within the battery environment is key to unlocking the full potential of this high-energy storage system.
Photocatalytic Applications of Sulfide-Based Heterojunctions
Photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs that can drive chemical reactions. wikipedia.org Sulfide-based materials are prominent in this field. Heterojunctions, which are interfaces between two different semiconductor materials, are often created to enhance photocatalytic activity by improving charge separation and light absorption.
Cadmium sulfide (CdS) is a well-known photocatalyst that is active under visible light. nih.gov Its efficiency can be significantly boosted by forming a heterojunction with another semiconductor, such as titanium dioxide (TiO2). nih.gov This CdS/TiO2 nanocomposite shows enhanced photocatalytic activity for degrading pollutants due to the efficient separation of photogenerated electrons and holes at the interface. nih.gov
The photocatalytic oxidation of organic sulfides to sulfoxides is another relevant application. rsc.orgresearchgate.net This transformation can be achieved using various photocatalysts under visible light, offering an environmentally friendly alternative to traditional chemical oxidants. researchgate.net While these studies often focus on the transformation of various sulfides, they underscore the role of photocatalysis in sulfur chemistry. The development of efficient photocatalysts, including those based on doped or composite sulfide materials, is an active area of research for applications ranging from environmental remediation to organic synthesis. rsc.org
This compound as a Simulant in Chemical Warfare Agent Remediation Studies
Due to its structural similarities to sulfur mustard (HD), a blister-causing chemical warfare agent, this compound can be considered for use as a simulant in research related to the detection and decontamination of such agents. Simulants are crucial for safely developing and testing protective equipment and remediation procedures without the risks associated with handling highly toxic agents. cdc.govnih.gov
Various sulfur-containing compounds are used as simulants for sulfur mustard, with 2-chloroethyl ethyl sulfide (CEES) being a common choice. clemson.edu The selection of a simulant is based on matching the physicochemical properties of the actual agent as closely as possible while having significantly lower toxicity. nih.gov Research into the decomposition and neutralization of these simulants helps in creating effective methods for detoxifying the actual chemical warfare agents. clemson.edursc.org For example, studies might investigate the degradation of simulants using metal-organic frameworks (MOFs) or other catalytic systems. clemson.edu The use of this compound and similar compounds allows for the safe and effective study of decontamination processes, contributing to preparedness and response strategies for chemical threats. cdc.gov
Reaction Mechanisms and Chemical Dynamics of Diisopentyl Sulfide
Mechanistic Pathways of Sulfide (B99878) Oxidation
The oxidation of sulfides is a fundamental process that can occur through various pathways, broadly categorized as abiotic and biologically mediated. These pathways are critical in both environmental and industrial contexts.
Abiotic sulfide oxidation involves the reaction of sulfides with oxidants like molecular oxygen without biological catalysts. The thermodynamics and kinetics of this process are significantly constrained.
The direct oxidation of a sulfide by oxygen begins with an electron transfer step. frontiersin.orgnih.govnih.govresearchgate.net Thermodynamically, the initial single-electron transfer from a sulfide to molecular oxygen is unfavorable because it produces unstable species like a superoxide (B77818) and a bisulfide radical ion. frontiersin.orgnih.govnih.govresearchgate.net In contrast, a two-electron transfer process, which would form stable elemental sulfur (S(0)) and peroxide, is thermodynamically favorable. frontiersin.orgnih.govnih.govresearchgate.net However, the electronic structure of molecular oxygen, with its partially filled orbitals, creates a kinetic barrier that hinders rapid two-electron transfers. frontiersin.orgnih.govnih.govresearchgate.net
This kinetic limitation means that the direct, uncatalyzed reaction of sulfides with oxygen is generally slow. frontiersin.org The rate of abiotic sulfide oxidation can be enhanced by the presence of reduced metals such as iron and manganese, which are first oxidized by oxygen and then, in their oxidized state, act as effective oxidants for the sulfide. frontiersin.orgnih.govnih.govresearchgate.net The kinetics of chemical sulfide oxidation can be described by a general rate equation that considers the concentrations of the total dissolved sulfide and dissolved oxygen. water360.com.auwater360.com.au
Table 1: Thermodynamic and Kinetic Factors in Abiotic Sulfide Oxidation
| Factor | Description | Reference |
|---|---|---|
| Single-Electron Transfer | Unfavorable; produces unstable superoxide and bisulfide radicals. | frontiersin.orgnih.govnih.gov |
| Two-Electron Transfer | Favorable; forms stable elemental sulfur and peroxide. | frontiersin.orgnih.govnih.gov |
| Kinetic Barrier | The electronic structure of O₂ hinders rapid kinetics for direct two-electron transfer. | frontiersin.orgnih.govnih.gov |
| Catalysis | Kinetics are improved by oxidized metal compounds (e.g., Fe(III), Mn(III, IV)). | frontiersin.orgnih.govnih.gov |
In contrast to the slow kinetics of abiotic oxidation, biologically mediated sulfide oxidation is significantly faster. frontiersin.orgnih.gov Microorganisms have evolved enzymatic systems that efficiently overcome the kinetic barriers inherent in the reaction between sulfides and oxygen. frontiersin.orgnih.gov Consequently, biotic sulfide oxidation rates can be three or more orders of magnitude higher than abiotic rates. frontiersin.orgnih.gov
This biological oxidation is a multi-step process catalyzed by enzymes within microorganisms. water360.com.au In aerobic environments, the oxidation primarily occurs within the biofilm where microbial populations are concentrated. water360.com.au Key enzymes involved in this process include sulfide:quinone oxidoreductase (SQR) and flavocytochrome c (FCC). frontiersin.org These enzymes facilitate the rapid oxidation of sulfide. frontiersin.org Under conditions where oxygen is limited, the primary product of biological sulfide oxidation is often elemental sulfur (S⁰), which can be subsequently oxidized to sulfate (B86663). water360.com.au The complete biological oxidation of sulfide to sulfate is a complex series of reactions. water360.com.au
The significant difference in rates suggests that in most environmental settings, biotic oxidation pathways will dominate over abiotic ones. frontiersin.orgnih.gov
During oxidation processes, various reactive sulfur species (RSS) can be formed. These species are highly reactive molecules that play significant roles in redox regulation and metabolic processes. nih.govnih.gov RSS include a range of molecules such as persulfides, polysulfides, disulfide-S-oxides, sulfenic acids, and thiyl radicals. nih.govresearchgate.net
Persulfides and polysulfides can be generated from hydrogen sulfide (H₂S) through reactions involving reactive oxygen species (ROS) like superoxide. researchgate.net For instance, the oxidation of H₂S can form a thiyl radical, which may then react with a hydrosulfide (B80085) anion to produce a perthiyl radical, leading to the formation of polysulfides. researchgate.net In biological systems, enzymes such as sulfide:quinone oxidoreductase (SQR) are involved in producing persulfides, like glutathione (B108866) persulfide (GSSH). nih.gov
These reactive sulfur species are not merely byproducts but are active participants in cellular chemistry. mdpi.com They can act as both reducing and oxidizing agents, depending on the specific chemical environment. mdpi.com For example, the transfer of a sulfane sulfur atom from a persulfide to another thiol results in a transpersulfidation reaction, forming a new persulfide, a process catalyzed by enzymes like rhodanese. nih.gov The formation of these second-generation reactive species modulates the redox status of biological thiols and disulfides, highlighting their importance in cellular signaling and oxidative stress responses. nih.gov
Biologically Mediated Sulfide Oxidation Processes
Detailed Mechanistic Investigations of Diisopentyl Sulfide Reactions
The reactions of dialkyl sulfides, including their oxidation, can be initiated by photosensitization, which provides alternative, often more efficient, pathways than direct thermal oxidation. These mechanisms typically involve either energy transfer to create singlet oxygen or electron transfer to form radical ions.
Photosensitized oxidation is a common method for converting sulfides to sulfoxides using visible light and a photosensitizer. researchgate.net Two primary mechanisms are recognized for the photosensitized oxidation of sulfides: the Type II mechanism involving singlet oxygen (¹O₂) and the Type I mechanism involving electron transfer. researchgate.netnih.govphotobiology.info
Type II (Singlet Oxygen) Mechanism: In this pathway, the photosensitizer absorbs light and transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). photobiology.info This singlet oxygen then reacts directly with the sulfide. For many dialkyl sulfides, this pathway is prevalent. For example, in the photosensitized oxidation of dibutyl sulfide using 9,10-dicyanoanthracene (B74266) (DCA) as the sensitizer (B1316253), the reaction proceeds via singlet oxygen. nih.gov The singlet oxygen is believed to form a persulfoxide intermediate with the sulfide, which then leads to the sulfoxide (B87167) product. nih.govnih.gov
Type I (Electron Transfer) Mechanism: In this pathway, the excited photosensitizer directly interacts with the sulfide, leading to an electron transfer. researchgate.netnih.gov This generates a sulfide radical cation (R₂S•⁺) and the radical anion of the sensitizer. nih.gov This mechanism is observed in the oxidation of various sulfides, such as diphenyl sulfide, when photosensitized by electron-accepting sensitizers like dicyanoanthracene (DCA) or N-methylquinolinium (NMQ⁺). nih.gov The subsequent reactions of the sulfide radical cation with oxygen species lead to the final sulfoxide product. nih.gov
Studies on di-n-butyl sulfide have shown that with certain sensitizers like benzophenone, both singlet oxygen and electron transfer mechanisms can operate competitively. rsc.orgresearchgate.net The efficiency of each pathway can be influenced by the choice of sensitizer, the specific sulfide substrate, and the solvent. nih.govrsc.orgresearchgate.net
Table 2: Comparison of Photosensitized Oxidation Mechanisms for Sulfides
| Mechanism | Key Intermediate | Description | Example System | Reference |
|---|---|---|---|---|
| Type II | Singlet Oxygen (¹O₂) | The excited sensitizer transfers energy to O₂, which then oxidizes the sulfide, often via a persulfoxide. | Dibutyl sulfide / DCA | nih.gov |
| Type I | Sulfide Radical Cation (R₂S•⁺) | The excited sensitizer accepts an electron from the sulfide, forming a radical cation that reacts further. | Diphenyl sulfide / DCA or NMQ⁺ | nih.gov |
The electron transfer (ET) mechanism in sulfide oxidation is a multi-step process initiated by the formation of a sulfide radical cation (R₂S•⁺). nih.gov This can be achieved through photosensitization, where an excited sensitizer abstracts an electron from the sulfide, or through reaction with other chemical oxidants. nih.govclockss.org
Once formed, the fate of the sulfide radical cation depends on the reaction conditions. Laser flash photolysis studies on diethyl sulfide and diphenyl sulfide have confirmed the formation of these radical cations. nih.gov In the presence of oxygen, the sulfide radical cation can react with either superoxide anion (O₂•⁻) or molecular oxygen. nih.gov The superoxide anion is often generated when the reduced sensitizer radical anion transfers an electron to molecular oxygen. nih.gov
Research suggests that the reaction between the sulfide radical cation (R₂S•⁺) and superoxide (O₂•⁻) primarily results in a non-productive back electron transfer. nih.gov The main pathway to the sulfoxide product is proposed to be the reaction of the sulfide radical cation with molecular oxygen. nih.gov This reaction may proceed through a stabilized intermediate, such as R₂S-O(•)-(+)O-SR₂, formed from the addition of the initial complex to another sulfide molecule. nih.gov An alternative intermediate, a thiadioxirane, has also been proposed for ET sulfoxidations, as its electrophilic nature aligns well with observed reaction chemistry, distinguishing it from the nucleophilic persulfoxide intermediate of the singlet oxygen pathway. nih.gov
The efficiency of ET sulfoxidation appears to be largely independent of the specific sulfide structure (e.g., diethyl vs. diphenyl sulfide). nih.gov This pathway can be effectively quenched by substances like benzoquinone, which can trap the superoxide anion or the sensitizer radical intermediates, thus inhibiting sulfoxide formation. nih.govnih.gov
Catalytic Reaction Mechanism Studies
Interplay of Metal Centers and Sulfur-Coordinating Ligands in Catalysis
The catalytic activity of metal complexes is significantly influenced by the ligands coordinated to the metal center. Sulfur-containing ligands, such as this compound, play a crucial role in modulating the electronic and steric environment of the metal, which in turn dictates the catalytic pathway and efficiency. rsc.org The presence of sulfur in the ligand backbone can impart unique properties, including enhanced activity, selectivity, and stability to the catalyst precursor. mdpi.com
In many catalytic systems, the reaction mechanism involves several key steps: the coordination of the substrate to the metal center, activation of the substrate through electronic interactions with the metal, and subsequent transformation and product release. mdpi.com For complexes with sulfur-coordinating ligands, the sulfur atom can act as a hemilabile ligand, capable of reversibly binding to the metal center. mdpi.com This dynamic interaction can be critical for creating vacant coordination sites necessary for substrate binding and activation.
Research into dinuclear complexes, where two metal centers are held in proximity by a ligand framework, highlights the cooperative effects that can arise. researchgate.net The coordination sphere, including sulfur-donating ligands, is essential for maintaining the appropriate distance between metal centers and for tuning their electronic and steric properties. researchgate.net Iron-thiolate complexes, for example, are known to activate dioxygen, demonstrating how the interplay between a metal and a sulfur ligand can facilitate challenging chemical transformations. researchgate.net The design of catalysts often focuses on rationalizing the formation of metal or ligand-based intermediates, considering factors like π-conjugation, the presence of heteroatoms, and the electron-donating or -accepting nature of the ligands, which affect the basicity of the metal center. rsc.org
Zirconium-based metal-organic frameworks (Zr-MOFs) have been investigated for the detoxification of chemical warfare agent simulants, including sulfur-containing compounds like 2-chloroethyl ethyl sulfide (CEES). researchgate.net The mechanism in these heterogeneous catalysts involves the interaction of the sulfide with the metal nodes of the framework, facilitating its oxidation or hydrolysis. researchgate.net The ability of these materials to perform dual functions, such as both hydrolysis and oxidation, underscores the versatility of metal centers when appropriately supported by a coordinating environment. researchgate.net
Electrochemical Reaction Mechanisms of Sulfur Compounds
The electrochemical behavior of sulfur compounds, including sulfides, is central to various applications, from energy storage to environmental remediation. The electrochemical deoxygenation of aliphatic sulfoxides to their corresponding sulfides can be achieved under mild conditions on lead cathodes without the need for expensive catalysts. researchgate.net This process represents a selective and environmentally friendly reduction method. researchgate.net
In the context of energy storage, the electrochemical reactions in lithium-sulfur (Li-S) batteries are highly complex. During discharge, elemental sulfur (S₈) is reduced through a series of soluble polysulfide intermediates to insoluble lithium sulfide (Li₂S). nih.gov The kinetics of these multi-step electrochemical reactions are often slow, particularly the solid-solid conversions. Research focuses on understanding and accelerating these sluggish reaction kinetics to improve battery performance. nih.gov First-principles calculations have been used to investigate the formation energy of solid-state lithium polysulfides (Li₂Sₙ), identifying metastable intermediates like Li₂S₂ that are consistent with experimental observations.
This compound, known commercially as S201, has been utilized in electrochemical processes for metal recovery. One study found that this compound could be used to extract over 99% of Palladium(II) from acidic solutions. acs.org This process relies on the nucleophilic substitution reaction between the sulfide and the metal ion, where the steric hindrance of the this compound molecule contributes to its selectivity. acs.org Furthermore, impact electrochemistry has been demonstrated as a viable technique for recovering palladium from solution and fabricating palladium-carbon nanoparticle catalysts in situ. acs.org This method involves the electrochemical reaction occurring on the surface of a particle during a collision with an electrode, with the extent of the reaction depending on the kinetics and the duration of the contact. acs.org
Thermodynamic and Kinetic Analyses of Sulfide Transformations
Evaluation of Reaction Favorableity and Energy Landscapes
The transformation of sulfides is governed by the principles of thermodynamics and kinetics, which determine the feasibility and pathway of a reaction. Thermodynamic analysis evaluates the relative stability of reactants and products, often expressed as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net A negative ΔG indicates a spontaneous, or favorable, reaction under given conditions. Kinetic analysis, on the other hand, focuses on the energy barriers (activation energy) that must be overcome for the reaction to proceed. nih.gov
The energy landscape of a reaction provides a visual representation of these concepts, mapping the energy of the system as it progresses from reactants to products through various transition states and intermediates. For instance, in the oxidation of a sulfide, the reaction can proceed to a sulfoxide and then further to a sulfone.
Sulfide → Sulfoxide → Sulfone
The control of a reaction's outcome can often be shifted between kinetic and thermodynamic control. nih.gov Under kinetic control (typically at lower temperatures), the major product is the one that is formed fastest, i.e., via the lowest activation energy barrier. Under thermodynamic control (typically at higher temperatures or with longer reaction times), the most stable product is favored, as it allows the system to reach equilibrium. nih.gov In the context of sulfide oxidation, the sulfoxide is often the kinetic product, while the more highly oxidized sulfone may be the thermodynamic product.
Determinants of Reaction Rates and Selectivity
The rate and selectivity of sulfide transformations are influenced by several key factors. libretexts.orglibretexts.org Understanding and manipulating these determinants is crucial for controlling reaction outcomes.
Factors Affecting Reaction Rates:
Concentration: Increasing the concentration of reactants generally leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. numberanalytics.comsiyavula.com
Temperature: Chemical reactions typically proceed faster at higher temperatures because molecules possess greater kinetic energy, resulting in more frequent and more energetic collisions. libretexts.orgnumberanalytics.com
Solvent: The solvent can significantly influence reaction rates by stabilizing transition states or affecting reactant solubility. numberanalytics.com For example, polar aprotic solvents can accelerate certain substitution reactions. numberanalytics.com
Determinants of Selectivity: Selectivity refers to the preferential formation of one product over others. In the oxidation of this compound, the reaction can yield either the sulfoxide or the sulfone. Controlling the selectivity is a common challenge in synthetic chemistry.
Molecular Interactions with Other Chemical Species
This compound exhibits a range of molecular interactions with other chemical species, enabling its use in diverse applications such as solvent extraction and as a reaction medium component. Its ability to act as a ligand and form complexes with metal ions is particularly noteworthy.
In the field of hydrometallurgy, this compound (S201) is employed as an extractant for precious metals. Studies have shown its effectiveness in separating platinum group metals (PGMs). researchgate.net In a three-liquid-phase system composed of this compound, acetonitrile (B52724), and an aqueous salt solution, Pd(II), Pt(IV), and Rh(III) were selectively partitioned into the sulfide-organic top phase, the acetonitrile-rich middle phase, and the aqueous bottom phase, respectively. researchgate.net This separation is driven by the specific interactions and complex formation between the sulfide extractant and the metal ions. A proposed micro-mechanism suggests that the formation of microscopic molecular aggregates is responsible for the enrichment of the metal ions in their respective phases. researchgate.net Similarly, this compound has been used in extraction systems involving ionic liquids for the selective recovery of metal ions from acidic solutions. uctm.edu
The interaction of this compound is also relevant in degradation processes. In a study on the photodegradation of chemical warfare agent simulants, this compound was evaluated using singlet oxygen generated by a zinc phthalocyanine (B1677752) sulfonamide photosensitizer. researchgate.net The degradation rates were found to be dependent on the solvent and the nature of the compound, highlighting the role of the surrounding chemical environment in mediating the interaction between the sulfide and the reactive oxygen species. researchgate.net The primary oxidation products of such reactions are typically the corresponding sulfoxide and sulfone. researchgate.net
Furthermore, this compound has been identified as a promising carrier for borane (B79455) (BH₃). researchgate.net The diisoamyl sulfide-borane adduct is noted for its stability and the fact that the sulfide can be recovered by distillation after the reaction, making it a useful reagent in hydroboration-oxidation reactions. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
This table summarizes key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 544-02-5 | chemsrc.com |
| Molecular Formula | C₁₀H₂₂S | chemsrc.com |
| Molecular Weight | 174.35 g/mol | chemsrc.com |
| Density | 0.834 g/mL at 25 °C | chemsrc.comchemicalbook.com |
| Boiling Point | 49 °C at 0.1 mm Hg | chemicalbook.com |
| Refractive Index (n20/D) | 1.453 | chemsrc.comchemicalbook.com |
| Synonyms | Isoamyl sulfide, Diisoamyl sulfide, Butane, 1,1'-thiobis[3-methyl- | chemsrc.com |
Table 2: Interactive Summary of this compound Reactions and Interactions
Select a reaction type from the dropdown menu to see details about the mechanism and interacting species.
Catalytic Reactions
This compound and related sulfur compounds act as sulfur-coordinating ligands. The sulfur atom interacts with metal centers (e.g., Fe, Zr), modifying the catalyst's electronic/steric properties. This interplay is crucial for activating substrates and enabling transformations like oxidation and hydrolysis. mdpi.comresearchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Characterization of Diisopentyl Sulfide
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a fundamental tool for elucidating the structural and electronic characteristics of molecules like diisopentyl sulfide (B99878). By examining the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained. libretexts.org
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These methods are highly sensitive to the types of chemical bonds present and their geometric arrangement.
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum provides a unique "fingerprint" of the molecule. For diisopentyl sulfide, characteristic absorption bands are expected for the C-H and C-S stretching and bending vibrations. Data from various IR techniques, including KBr wafer, ATR-IR, and vapor phase IR, are available for this compound. nih.gov The analysis of polyurethanes, which share some spectral similarities with sulfur-containing compounds, reveals strong absorptions related to their fundamental structural groups. spectroscopyonline.com
Raman Spectroscopy:
Key Vibrational Modes for Sulfide Compounds:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| C-H Stretch | 2850-3000 | Characteristic of the isopentyl alkyl groups. |
| C-H Bend | 1350-1480 | Provides information on the structure of the alkyl chains. |
| C-S Stretch | 600-800 | A key indicator of the sulfide functional group. |
| S-S Stretch | 400-500 | Not present in this compound, but a key feature in polysulfides. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. libretexts.org It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org
For this compound, ¹H NMR spectroscopy would reveal distinct signals for the different types of protons in the two isopentyl groups. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals provide detailed information about the connectivity of the atoms. libretexts.org ¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. nih.gov While ³³S NMR is also a possibility for sulfur-containing compounds, it is often challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus. mdpi.comresearchgate.net However, advanced solid-state NMR techniques have shown promise in characterizing complex sulfur-containing materials. nih.gov
Predicted ¹H NMR Data for this compound:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-S- | 2.5 - 2.8 | Triplet | 4H |
| -CH₂-CH₂-S- | 1.5 - 1.8 | Multiplet | 4H |
| -CH(CH₃)₂ | 1.6 - 1.9 | Multiplet | 2H |
| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | 12H |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. azooptics.com It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org
In the mass spectrum of this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (174.35 g/mol ). nih.gov The fragmentation of the molecular ion would likely involve cleavage of the C-S and C-C bonds, leading to a series of characteristic fragment ions. msu.edu Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds, providing both separation and identification. nih.gov
Common Fragmentation Pathways for Sulfides:
Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom.
C-S bond cleavage: Leading to the formation of alkyl and sulfhydryl-containing fragments.
Rearrangement reactions: Can occur to form more stable fragment ions.
X-ray Diffraction for Crystalline Derivatives
X-ray diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. lambdatechs.com While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using XRD to obtain precise bond lengths, bond angles, and conformational information. mdpi.com This technique provides a definitive three-dimensional structure of the molecule in the solid state. govinfo.govrsc.org The structural information obtained from XRD can be correlated with data from other spectroscopic techniques to provide a comprehensive understanding of the molecule's properties. mdpi.com
Chromatographic Separation and Identification Methods
Chromatography is a powerful technique for separating and identifying the components of a mixture. puritech.be For a volatile compound like this compound, gas chromatography (GC) is a particularly suitable method. restek.com
In GC, the sample is vaporized and injected into a column containing a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile gas phase and the stationary phase. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic property that can be used for identification. restek.com The Kovats retention index is a standardized measure used in GC to convert retention times into system-independent constants. nih.gov
Detectors used in conjunction with GC for sulfur compounds are often specific, such as the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD), which provide high sensitivity and selectivity for sulfur-containing analytes. restek.comresearchgate.net
Kovats Retention Indices for this compound:
| Column Type | Retention Index |
| Standard non-polar | 1186, 1190 |
| Semi-standard non-polar | 1196, 1197 |
| Standard polar | 1359 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Electrochemical Detection Strategies for Sulfide Species
Electrochemical methods offer a sensitive and often rapid approach for the detection of sulfide species. researchgate.net These techniques are based on measuring changes in electrical properties, such as current or potential, that occur during an electrochemical reaction involving the analyte.
Various electrochemical techniques, including anodic stripping voltammetry (ASV), amperometry, and cyclic voltammetry (CV), have been employed for the detection of sulfides. researchgate.net The choice of electrode material is crucial for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating Prussian blue, have been shown to enhance the electrocatalytic activity towards sulfide oxidation. nih.gov While much of the research focuses on inorganic sulfides, these methods can be adapted for the detection of organic sulfides like this compound, potentially after a chemical conversion step. researchgate.net Electrochemical detection can be particularly advantageous for in-field analysis due to the portability and low power requirements of the instrumentation. ljmu.ac.uk
Advanced Sampling Techniques for Complex Matrices
The accurate analysis of this compound, particularly from complex matrices such as industrial process streams or environmental samples, necessitates advanced sampling techniques that can effectively isolate the analyte from interfering substances. Complex samples present numerous challenges, including matrix interferences that can be addressed through skillful sample preparation. chromatographyonline.com The choice of technique is dictated by the nature of the matrix, the concentration of the sulfide, and the subsequent analytical method.
Modern sample preparation methods focus on miniaturization and the use of greener solvents to reduce environmental impact. nih.gov Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are prominent examples. SPME utilizes a fiber coated with a stationary phase to extract analytes from liquid or gas samples, either by direct immersion or from the headspace. chromatographyonline.com This method is highly portable and ideal for off-site sample collection. chromatographyonline.com
Dispersive liquid-liquid microextraction based on solidification of floating organic droplet (DLLME-SFOD) is another innovative approach. nih.gov In this method, a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming a cloudy solution. After centrifugation, the fine droplets of the extraction solvent containing the analyte are collected. The use of a dispersive solvent enhances the interfacial area, thereby improving extraction efficiency. nih.gov For complex matrices, a pre-treatment step may be required to handle interactions between matrix components and the organic solvents. nih.gov
These techniques are particularly relevant for this compound when it is used as a solvent or reagent in complex chemical systems, such as in the synthesis of quantum dots or in hydrometallurgical extraction processes. researchgate.netmdpi.com For instance, in a three-liquid-phase system involving an ionic liquid, an organic phase (this compound-nonane), and an aqueous acid phase for separating platinum group metals, SPME could be employed to sample the organic phase to monitor the concentration and purity of the this compound. mdpi.com
Table 1: Comparison of Advanced Sampling Techniques for this compound
| Technique | Principle | Potential Application for this compound | Advantages | Challenges |
|---|---|---|---|---|
| Solid-Phase Microextraction (SPME) | An equilibrium-based extraction technique using a coated fiber to adsorb analytes from a sample. chromatographyonline.com | Monitoring residual this compound in aqueous waste streams from quantum dot synthesis. | Solvent-free, simple, portable, easily automated. chromatographyonline.com | Fiber fragility, limited sample volume, matrix effects can influence partitioning. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A microextraction technique where a mixture of extraction and disperser solvents is rapidly injected into the sample to form a cloudy solution, enhancing extraction. nih.gov | Extraction of this compound from acidic leaching solutions in hydrometallurgy. | High enrichment factor, rapid, low consumption of organic solvents. nih.gov | Selection of appropriate disperser and extraction solvents is critical; emulsion formation can occur. |
| Headspace Sampling | Analysis of the vapor phase in equilibrium with a solid or liquid sample. | Quantifying volatile impurities in a this compound stock solution. | Minimizes matrix effects from non-volatile components. | Only suitable for volatile analytes; requires controlled temperature and equilibrium time. |
In Situ and Operando Spectroscopic Characterization
In situ and operando spectroscopy are powerful tools for investigating the dynamic role of chemical species under actual reaction conditions. The term operando, from the Latin for "working," involves monitoring a catalyst or reaction component in real-time while simultaneously measuring its activity. nih.gov These techniques provide crucial insights into reaction mechanisms, the structure of active sites, and the relationship between structure and activity that cannot be obtained from post-reaction analysis. nih.gov
In the context of this compound, these methods are invaluable for understanding its function in processes like the synthesis of copper-indium-sulfide (CIS) quantum dots (QDs). researchgate.netresearchgate.net this compound is used in this synthesis to enhance the reactivity of the indium precursor. researchgate.netresearchgate.net Operando spectroscopic techniques could directly observe the structural changes and interactions of the sulfide during the nucleation and growth of the QDs.
For example, operando X-ray Absorption Spectroscopy (XAS) could be used to track the local coordination environment and oxidation state of the sulfur atom from the this compound as it is incorporated into the growing nanocrystal lattice. nih.gov Similarly, in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could monitor the consumption of this compound and the formation of new chemical bonds on the QD surface in real-time. acs.org Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are also used for the in situ characterization of sulfide mineral surfaces and could be adapted to study processes involving this compound at electrode interfaces. researchgate.net
Table 2: Spectroscopic Techniques for In Situ and Operando Analysis of this compound in Quantum Dot Synthesis
| Technique | Information Obtained | Experimental Setup | Relevance to this compound |
|---|---|---|---|
| Operando X-ray Absorption Spectroscopy (XAS) | Provides information on the local atomic structure, oxidation state, and coordination number of the sulfur atom. nih.gov | A reaction cell transparent to X-rays, allowing the synthesis to proceed while spectra are collected at a synchrotron source. | To track the conversion of sulfur from this compound into the metal-sulfide lattice of the quantum dot. |
| In Situ Raman Spectroscopy | Vibrational modes of molecules, providing structural fingerprinting and information on chemical bond formation/breaking. europa.eu | A reaction vessel equipped with a window for laser excitation and collection of scattered light, often via fiber optics. | To monitor the C-S bond vibrations of this compound to determine its rate of consumption and identify reaction intermediates. |
| In Situ ATR-FTIR Spectroscopy | Infrared absorption spectra of species at or near a surface. acs.org | A reaction cell where the synthesis solution is in contact with an internal reflection element (e.g., ZnSe, Ge). | To observe changes in the vibrational bands of this compound as it coordinates to metal precursors at the start of the reaction. |
| In Situ Photoluminescence (PL) Spectroscopy | Emission of light from the quantum dots as they form, indicating their size, size distribution, and optical quality. researchgate.net | A fluorometer coupled to the reaction vessel via fiber optics. | To correlate the kinetics of this compound consumption with the evolution of the quantum dots' optical properties. |
Quality Assurance and Control Protocols in this compound Analysis
A comprehensive quality system includes detailed Standard Operating Procedures (SOPs), documentation of staff training, and a clear data management plan. epa.govstandardmethods.org Key QC measures are implemented at various stages of the analytical process.
Internal Quality Control checks include:
Method Blank (Sample Preparation Blank): A reference matrix free of the analyte is processed through all steps of the sample preparation and analysis. epa.gov This checks for contamination from reagents, glassware, or the laboratory environment. epa.gov
Laboratory Control Sample (LCS): A well-characterized reference matrix is spiked with a known concentration of this compound and analyzed alongside field samples. The recovery percentage is calculated to assess the accuracy of the method. epa.gov
Replicate Analyses: This involves either analyzing a field duplicate (two separate samples collected at the same time and place) to assess the precision of both sampling and analysis, or a lab replicate (a single sample split into two subsamples in the lab) to test the precision of the laboratory measurements alone. epa.gov
Positive and Negative Controls: In microbiological or bioassay contexts, these controls ensure the test system is responsive and free from contamination that might inhibit or mimic a positive result. ufz.de While less common for simple chemical analysis, they are crucial if assessing the biodegradability or specific biological interactions of this compound.
External Quality Control often involves:
Proficiency Testing (PT): An independent body distributes a sample containing an unknown concentration of the analyte to multiple laboratories. fao.org The results are compared to the true value and to the performance of other labs, providing an external assessment of a laboratory's competence. fao.org
Table 3: Key Quality Assurance/Control Protocols for this compound Analysis
| QA/QC Protocol | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Method Blank | To detect and quantify any contamination introduced during the analytical process. epa.gov | Analyte concentration should be below the Method Detection Limit (MDL) or a pre-defined low level (e.g., <10% of the lowest sample concentration). |
| Laboratory Control Sample (LCS) | To assess the accuracy of the analytical method by measuring the recovery of a known amount of analyte. epa.gov | Percent recovery typically within a range of 80-120%, but varies by method and regulatory requirements. |
| Field/Lab Duplicates | To evaluate the precision of the sampling and/or analytical method. epa.gov | Relative Percent Difference (RPD) between duplicates should be below a specified limit (e.g., <20%). |
| Standard Operating Procedures (SOPs) | To ensure that all analyses are performed consistently and according to validated methods. standardmethods.org | Adherence to the documented procedure is mandatory. Any deviation must be documented and justified. |
| Proficiency Testing (PT) Sample | To provide an external and objective evaluation of a laboratory's analytical performance. fao.org | Results must fall within the statistically determined acceptance limits provided by the PT provider. |
Environmental Behavior and Impact Assessment of Diisopentyl Sulfide
Environmental Fate and Transport Mechanisms
The environmental behavior of diisopentyl sulfide (B99878) is dictated by its physical and chemical properties, which influence its movement and persistence in various environmental compartments. While specific data for diisopentyl sulfide is limited, its behavior can be inferred from its general characteristics as a volatile organic sulfide.
Degradation Pathways in Terrestrial and Aquatic Environments
Detailed studies on the degradation of this compound in soil and water are not extensively available. However, based on its chemical structure and the behavior of similar organic sulfides, several degradation pathways can be anticipated. In terrestrial and aquatic environments, the primary degradation mechanisms are expected to be microbial degradation and, to a lesser extent, hydrolysis and photodegradation.
Microbial Degradation: In soil and water, microorganisms are capable of degrading organic sulfides. The process typically involves the oxidation of the sulfur atom. Bacteria and fungi can utilize organic sulfides as a source of carbon and sulfur. The initial step is often the oxidation of the sulfide to a sulfoxide (B87167), which can be further oxidized to a sulfone. These more oxidized and water-soluble compounds can then be further broken down. The rate of microbial degradation is influenced by factors such as the microbial population, temperature, pH, and the availability of oxygen. In anaerobic conditions, which can occur in waterlogged soils and sediments, sulfate-reducing bacteria can produce hydrogen sulfide (H₂S). fishersci.com
Photodegradation: In the presence of sunlight, particularly in surface waters, photodegradation can contribute to the breakdown of organic sulfides. One study on the photodegradation of various chemical warfare agent simulants, including this compound, evaluated its degradation using singlet oxygen generated by a photosensitizer. ontosight.aiwiseguyreports.com This suggests that photo-oxidation can be a relevant degradation pathway in sunlit environments. The process likely involves the oxidation of the sulfide to sulfoxide and sulfone. wiseguyreports.com
| Degradation Pathway | Environment | Key Processes | Influencing Factors |
| Microbial Degradation | Soil, Water | Oxidation to sulfoxide and sulfone | Microbial population, temperature, pH, oxygen |
| Hydrolysis | Water | Generally slow | pH, temperature |
| Photodegradation | Surface Water | Photo-oxidation by reactive oxygen species | Sunlight intensity, presence of photosensitizers |
Volatilization and Atmospheric Distribution
This compound is described as a volatile organic compound (VOC). thermofisher.com This volatility means that it can easily evaporate from contaminated soil and water surfaces and enter the atmosphere. thermofisher.com Its distribution in the atmosphere will be governed by wind patterns and atmospheric chemistry.
Once in the atmosphere, organic sulfides like this compound are subject to oxidation by various reactive species, most notably the hydroxyl radical (•OH). The atmospheric oxidation of dimethyl sulfide (DMS), the most abundant natural sulfur compound, has been extensively studied and provides a model for the likely fate of this compound. deepsouthchallenge.co.nzcopernicus.orgcopernicus.org The oxidation of organic sulfides in the atmosphere is a key process in the global sulfur cycle and can lead to the formation of sulfur dioxide (SO₂). deepsouthchallenge.co.nzcopernicus.org The atmospheric lifetime of these compounds is determined by the concentration of oxidants and sunlight intensity.
Contribution to Environmental Contamination
The release of this compound into the environment can lead to contamination of air, water, and soil, with potential impacts on the chemistry of these environmental compartments.
Release from Industrial Operations and Waste Streams
This compound has several industrial applications, which represent potential sources of environmental release. It is used as a metal extractant in metallurgical operations and as a chemical intermediate in the synthesis of pesticides, herbicides, and other specialty chemicals. vulcanchem.com It is also used as a solvent and carrier in the pharmaceutical industry. wiseguyreports.com Spills, leaks, and improper disposal of waste from these industrial processes can lead to the release of this compound into the environment. cymitquimica.com
Waste streams from industries using this compound may contain the compound itself or its degradation products. p212121.com For instance, in metal extraction processes, this compound is part of a liquid-liquid extraction system, and residual amounts may be present in the aqueous and solid waste streams. rsc.org Proper management of these waste streams, including treatment to remove or destroy the sulfide, is necessary to prevent environmental contamination. cymitquimica.com
Role in Air Quality Concerns (e.g., Sulfur Dioxide Formation)
The atmospheric oxidation of volatile organic sulfides is a known source of sulfur dioxide (SO₂). researchgate.net Although specific studies on this compound's contribution are lacking, it is expected to follow a similar pathway to other organic sulfides. The oxidation process in the atmosphere, initiated by hydroxyl radicals, can break down the this compound molecule, ultimately leading to the formation of SO₂. researchgate.netgoogle.com
Sulfur dioxide is a significant air pollutant with several environmental impacts. It can be further oxidized in the atmosphere to form sulfuric acid (H₂SO₄), a major component of acid rain. google.com Acid rain can have detrimental effects on aquatic ecosystems, forests, and man-made structures. SO₂ and the resulting sulfate (B86663) aerosols also affect air quality and can have an impact on regional and global climate by influencing cloud formation and radiative balance. deepsouthchallenge.co.nzcopernicus.org
Influence on Water and Soil Chemistry
The release of this compound into water and soil can alter their chemical properties. As an organic sulfide, its presence can influence the redox conditions in the soil and sediment. In anoxic environments, the microbial degradation of sulfides can contribute to the production of hydrogen sulfide (H₂S), a toxic gas with a characteristic rotten-egg odor. fishersci.com
Remediation and Mitigation Strategies
The environmental management of this compound and related organosulfur compounds involves a variety of strategies aimed at preventing their release, recovering them from industrial streams, and degrading them into less harmful substances. These strategies can be broadly categorized into physical-chemical recovery processes, biological treatments, and advanced oxidation techniques.
Recovery and Recycling Processes in Industrial Contexts
In industrial settings, the release of chemical compounds like this compound is mitigated through recovery and recycling, which aim to reclaim valuable materials from waste streams for reuse. These processes are not only environmentally beneficial, reducing waste and pollution, but also economically advantageous by conserving resources. epa.govessentialchemicalindustry.org
The recovery of organic compounds from waste streams often involves separation techniques tailored to the specific physical and chemical properties of the substances. Methods such as distillation are employed when there is a significant difference in boiling points between the desired material and contaminants. epa.gov For instance, in the chemical industry, spent solvents are often purified by distillation and recycled within the plant. epa.gov
Solvent extraction is another key recovery process. This technique uses a solvent to selectively dissolve and separate a target compound from a mixture. A notable application involving a compound structurally similar to this compound is the use of this compound (S201) itself in a system designed to recover and separate precious metals like platinum and palladium. mdpi.com In such processes, the organic sulfide acts as an extractant, and it can be subsequently recovered and recycled.
General sulfur recovery is a critical process in industries like petroleum refining. nsrp.vn Refinery gases contain significant amounts of hydrogen sulfide, which is removed and converted to elemental sulfur or sulfuric acid. nih.gov This not only prevents the emission of sulfur compounds but also creates a valuable commercial product. nsrp.vn Similarly, spent acids like sulfuric acid and hydrochloric acid from industrial processes such as metal pickling are often recovered and regenerated for reuse. essentialchemicalindustry.org While these processes deal with inorganic sulfur and acids, the underlying principle of circular economy—recovering and reusing chemical resources—is directly applicable to organic sulfides like this compound. essentialchemicalindustry.org
Below is a table summarizing common industrial recovery techniques applicable to organic compounds.
| Recovery Technique | Principle of Operation | Applicability to this compound | Common Industrial Examples |
| Distillation | Separation based on differences in boiling points. | Applicable for separating this compound from higher or lower boiling point impurities in a waste stream. | Solvent recovery in pharmaceutical and chemical manufacturing. epa.gov |
| Solvent Extraction | Use of an immiscible solvent to selectively dissolve a component from a liquid mixture. | Can be used to extract this compound from aqueous waste streams. This compound itself is used as an extractant for metals. mdpi.com | Phenol recovery from industrial wastewater; metal recovery from ores. epa.govmdpi.com |
| Adsorption | Adhesion of molecules onto the surface of a solid adsorbent material. | Activated carbon can be used to adsorb this compound from gas or liquid streams, with subsequent regeneration and recovery. | Removal of volatile organic compounds (VOCs) from air; purification of process streams. |
| Pyrometallurgy | High-temperature processes to separate and purify metals. | While not a direct recovery method for the sulfide itself, it is used in industries where organosulfur compounds might be present in waste. | Recovery of metals from spent catalysts. mdpi.com |
Biotechnological Approaches for Sulfide Bioremediation
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform pollutants into less toxic forms. For sulfide-containing waste streams, biotechnological approaches are considered cost-effective and environmentally sound alternatives to conventional physicochemical treatments. researchgate.netresearchgate.net These methods primarily rely on the activity of two main groups of bacteria: sulfate-reducing bacteria (SRB) and sulfide-oxidizing bacteria (SOB). mdpi.comnih.gov
Sulfate-Reducing Bacteria (SRB): SRB are anaerobic microorganisms that use sulfate as a terminal electron acceptor for the oxidation of organic compounds, producing hydrogen sulfide (H₂S) in the process. nih.govfrontiersin.org While the production of toxic H₂S might seem counterintuitive for remediation, this process can be effectively used to treat wastewater contaminated with heavy metals. The biologically produced sulfide reacts with dissolved metal ions to form insoluble metal sulfide precipitates, which can then be easily removed from the water. nih.govfrontiersin.org This process is particularly effective for treating acid mine drainage. frontiersin.org
Sulfide-Oxidizing Bacteria (SOB): This diverse group of bacteria catalyzes the oxidation of reduced sulfur compounds, including hydrogen sulfide and organic sulfides, into elemental sulfur (S⁰) or sulfate (SO₄²⁻). nih.govwur.nl This process is a cornerstone of biological deodorization and wastewater treatment. By carefully controlling process parameters, particularly the oxygen supply, sulfide can be selectively oxidized to elemental sulfur, a non-toxic and potentially recoverable product. tandfonline.comresearchgate.net This prevents the complete oxidation to sulfate, which can lower the pH and alkalinity of the water. wur.nl Microorganisms such as Thiobacillus species are well-known for their efficiency in sulfide oxidation. mdpi.com
Recent advancements include the development of genetically engineered microorganisms with enhanced sulfur oxidation capabilities and the design of novel bioreactors, such as sulfur-packed bioreactors and bio-electrochemical systems, to improve the efficiency and applicability of sulfide bioremediation. mdpi.comnih.govnih.gov
The table below outlines key features of these biotechnological approaches.
| Approach | Key Microorganisms | Process Type | Key Reactions | Applications |
| Sulfate Reduction | Desulfovibrio, Desulfobacter | Anaerobic | SO₄²⁻ + Organic Matter → H₂S + HCO₃⁻ | Treatment of sulfate-rich wastewater; precipitation and recovery of heavy metals from industrial effluents. nih.govfrontiersin.org |
| Sulfide Oxidation | Thiobacillus, Cupriavidus | Aerobic or Anoxic | H₂S + ½O₂ → S⁰ + H₂O (Limited O₂) H₂S + 2O₂ → SO₄²⁻ + 2H⁺ (Excess O₂) | Deodorization of waste gases; removal of sulfide from municipal and industrial wastewater. nih.govwur.nlnih.gov |
Photocatalytic Degradation of Sulfide-Related Pollutants
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts and a light source to generate highly reactive species that can break down persistent organic pollutants. For organic sulfides (thioethers) like this compound, photocatalysis offers a promising method for transformation into less noxious compounds, primarily sulfoxides and sulfones. d-nb.infofrontiersin.org
The process is typically initiated by irradiating a semiconductor photocatalyst, such as titanium dioxide (TiO₂), with light of sufficient energy (e.g., UV light). capes.gov.br This creates electron-hole pairs in the catalyst. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). These ROS are powerful oxidizing agents that attack the sulfur atom in the thioether molecule, leading to its oxidation. acs.orgmdpi.com
Research has explored a variety of photocatalytic systems for the degradation of organic sulfides:
Titanium Dioxide (TiO₂): TiO₂ is a widely studied photocatalyst due to its stability, low cost, and effectiveness. researchgate.net Studies on compounds like methyl phenyl sulfide have shown that parameters such as catalyst loading, pH, and solvent type significantly influence the degradation rate. capes.gov.brresearchgate.net For instance, the degradation is often more efficient in aqueous solutions in the presence of oxygen. researchgate.net
Porphyrin-Based Catalysts: Nanohybrids combining porphyrin (a photosensitizer) with carbon nanotubes have been developed as recyclable heterogeneous catalysts. d-nb.info These systems can operate under visible light and in water, selectively oxidizing thioethers to sulfoxides. d-nb.info
Organic Photocatalysts: Metal-free quinoid catalysts, such as 1-hexylKuQuinone (KuQ), have demonstrated high stability and reusability for the selective oxidation of thioethers to sulfoxides. acs.orgacs.org These catalysts can be recycled multiple times without significant loss of activity. acs.org
Metal Sulfide Composites: Heterojunctions created by combining materials like graphitic carbon nitride (g-C₃N₄) with metal sulfides (e.g., Bi₂S₃, ZnS) have shown enhanced photocatalytic activity. mdpi.com These composites improve charge separation and light absorption, boosting the degradation of organic pollutants. mdpi.comnih.gov
The primary products of the photocatalytic oxidation of thioethers are the corresponding sulfoxides, which are valuable intermediates in chemical synthesis. frontiersin.org With prolonged reaction times or stronger oxidizing conditions, further oxidation to sulfones can occur. frontiersin.org Complete mineralization to CO₂, H₂O, and SO₄²⁻ is also possible under certain conditions. capes.gov.br
A summary of different photocatalytic systems is provided in the table below.
| Photocatalyst System | Type | Light Source | Key Advantages | Typical Products |
| Titanium Dioxide (TiO₂) capes.gov.brresearchgate.net | Semiconductor | UV | Low cost, high stability, well-researched. | Sulfoxides, Sulfones, complete mineralization products (CO₂, SO₄²⁻). |
| Porphyrin-CNT Nanohybrid d-nb.info | Heterogeneous | Visible | Recyclable, operates in water, high selectivity. | Sulfoxides. |
| KuQuinone (KuQ) acs.orgacs.org | Metal-Free Organic | Visible | Highly stable, recyclable, high turnover numbers. | Sulfoxides. |
| g-C₃N₄-Metal Sulfide Composites mdpi.com | Heterojunction | UV/Visible | Enhanced light absorption and charge separation. | Degradation of various organic pollutants. |
Toxicological and Ecotoxicological Considerations of Diisopentyl Sulfide
Mechanisms of Action in Biological Systems
The biological activity of sulfur compounds is diverse, stemming from the unique chemical properties of the sulfur atom.
Cellular and Subcellular Interactions of Sulfur Compounds
Organosulfur compounds are integral to numerous biological processes. The sulfur atom, with its valence electrons being less tightly held than those of oxygen, makes sulfur compounds generally more nucleophilic than their oxygen-containing counterparts. scbt.com This property facilitates interactions with a variety of biological molecules.
Key cellular interactions include:
Redox Chemistry : The interconversion between thiols (R-SH) and disulfides (R-S-S-R) is a fundamental redox reaction in cellular biology. This process is crucial for defining the structure of proteins through disulfide bridges, and it plays a role in cellular defense against oxidative damage. frontiersin.org Glutathione (B108866), a vital cellular antioxidant, exemplifies this by cycling between its reduced thiol form (GSH) and its oxidized disulfide form (GSSG). britannica.com
Interaction with Proteins : Sulfur-containing amino acids like cysteine and methionine are fundamental building blocks of proteins. frontiersin.org The sulfur atom in these residues can interact with metal ions, which is critical for the function of many metalloenzymes, such as cytochromes and iron-sulfur proteins. britannica.com
Metabolic Transformations : In biological systems, organosulfur compounds can undergo various transformations. For instance, elemental sulfur can react with cellular thiols like glutathione to produce species such as hydrogen sulfide (B99878) (H₂S) and glutathione disulfide, inducing a state of disulfide stress. mdpi.com
Inhibition of Key Metabolic Pathways (e.g., Mitochondrial Respiration)
A primary mechanism of sulfide toxicity is the disruption of cellular respiration, a process extensively studied in the context of hydrogen sulfide (H₂S). www.gov.ukemdocs.net
Inhibition of Cytochrome c Oxidase : H₂S is a potent, reversible inhibitor of Complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain. mdpi.comtandfonline.comufl.edu This inhibition disrupts aerobic metabolism, leading to a decrease in ATP production and a shift towards anaerobic metabolism. www.gov.uk The toxic action is similar to that of cyanide. emdocs.net
Dual Role of Sulfide : At lower, physiological concentrations, H₂S can act as an electron donor to the mitochondrial respiratory chain, stimulating electron transport and ATP generation. mdpi.comresearchgate.net This process is mediated by the enzyme sulfide:quinone oxidoreductase (SQR), which oxidizes sulfide and transfers electrons to the ubiquinone pool. au.dk The balance between the toxic inhibitory effects at high concentrations and the bioenergetic-stimulating effects at low concentrations is a key aspect of sulfide biology. au.dkajol.info
Consequences of Inhibition : The shutdown of aerobic respiration leads to a rapid depletion of cellular energy (ATP), which particularly affects tissues with high energy demands, such as the nervous system and cardiac muscle. www.gov.uktandfonline.com This can result in cellular dysfunction and, ultimately, cell death.
Ecotoxicological Effects on Environmental Organisms
Specific ecotoxicological data for diisopentyl sulfide is limited. cymitquimica.comthermofisher.com Safety data sheets suggest that based on its volatility, it is unlikely to persist in the environment. fishersci.comthermofisher.com One assessment indicates it contains no substances known to be hazardous to the environment. thermofisher.com However, the broader class of sulfur compounds can have significant environmental impacts.
Impact on Aquatic Ecosystems
Sulfides, particularly hydrogen sulfide, are known to be toxic to aquatic life. nih.govglobalseafood.org
Sulfide Toxicity : H₂S is produced in anoxic (oxygen-deficient) sediments and water as a result of the anaerobic decomposition of organic matter. globalseafood.orgwa.gov Its toxicity is primarily attributed to the un-ionized H₂S form, the concentration of which is dependent on pH.
Effects on Aquatic Organisms : Hydrogen sulfide is extremely toxic to fish, shrimp, and other aquatic organisms. globalseafood.org It can inhibit respiration and, at sufficient concentrations, lead to mortality. ufl.edu Studies on various fish species show a narrow range of acute toxicity values, suggesting similar sensitivity across species. Invertebrates, such as hard clams, can also experience reduced survival when exposed to sulfide in sediments. ufl.edu However, some crustaceans may be more tolerant than fish. globalseafood.org
Effects on Terrestrial Flora and Fauna
Information on the specific terrestrial toxicity of this compound is not available. However, general principles of terrestrial toxicology can be considered. chemsafetypro.com
Soil Organisms : The introduction of chemical substances into soil can affect organisms such as earthworms and soil microorganisms. chemsafetypro.com For organosulfur compounds, their fate and toxicity in soil would be influenced by factors like soil organic carbon content, which can sorb organic compounds and moderate their toxicity. nih.gov
Plant Life : For plants, sulfides in soil can be toxic. However, sulfur is also an essential nutrient, primarily taken up as sulfate (B86663), which is then used to synthesize sulfur-containing amino acids. globalseafood.org Some plants have physiological adaptations to compensate for low levels of sulfide. wa.gov
General Considerations : Synthetic chemical products derived from gas-to-liquid (GTL) processes, which have very low levels of sulfur and aromatic compounds, have been found to be less toxic to terrestrial organisms than their crude oil-derived counterparts. nih.gov
Modulation and Mitigation of Sulfide Toxicity
Strategies to mitigate the toxicity of sulfides, primarily H₂S, focus on reducing exposure and counteracting its physiological effects.
Engineering and Administrative Controls : In industrial settings, key mitigation strategies include proper ventilation systems to disperse the gas, enclosure of processes that generate H₂S, and continuous monitoring with gas detection systems. ohse.caobwtechnologies.com
Chemical and Biological Attenuation : In the environment, sulfide toxicity can be naturally mitigated. Sulfide can be oxidized to the less toxic sulfate in the presence of oxygen. globalseafood.org It can also bind with metals in sediment, forming insoluble metal sulfides that are not bioavailable. wa.gov Aeration of water bodies is a direct method used to control sulfide levels by promoting its oxidation. nih.gov
Biochemical Defense and Antidotes : In biological systems, the body has mechanisms to detoxify H₂S, primarily by oxidizing it to sulfate, which is then excreted. www.gov.uk An alternative approach to managing toxicity involves the development of small-molecule scavengers designed to specifically and rapidly remove H₂S from biological systems. numberanalytics.com
Compound Name Reference Table
| Compound Name |
| This compound |
| Hydrogen sulfide |
| Glutathione |
| Glutathione disulfide |
| Cysteine |
| Methionine |
| Diisopentyl phthalate |
| Diisopentyl ether |
Research Findings on Sulfide Inhibition of Mitochondrial Respiration
The following table summarizes key findings from research on the effects of hydrogen sulfide (H₂S) on mitochondrial function, which provides a model for understanding the potential toxic mechanisms of other sulfides.
| Research Focus | Organism/System Studied | Key Findings | Citations |
| Inhibition of Cytochrome c Oxidase | Mammalian Brain | H₂S is a highly potent inhibitor of cytochrome c oxidase, with an IC50 of 0.13 µM. This leads to reduced oxygen consumption and ATP levels. | tandfonline.com |
| Dual Role in Respiration | Bovine Heart Mitochondria | H₂S dose-dependently inhibits mitochondrial respiration. At the same time, it can serve as an electron donor to the electron transport chain. | ajol.info |
| Metabolic Suppression | Hibernating Ground Squirrels | H₂S acts as a powerful inhibitor of mitochondrial respiration during torpor, which is linked to reduced activity of the H₂S-oxidizing enzyme SQR. | au.dk |
| Oxygen-Dependent Inhibition | Cultured Cells (AMJ2-C11) | The inhibition of cellular respiration by sulfide is more rapid under low oxygen conditions, as the aerobic pathway for sulfide elimination becomes less effective. | researchgate.net |
| Toxicity Mechanism | General (Review) | The primary toxic effect is the inhibition of cytochrome c oxidase, disrupting aerobic respiration and ATP production, a mechanism similar to cyanide. | emdocs.netufl.edu |
Role of Endogenous Antioxidants and Detoxification Pathways
The specific metabolic and detoxification pathways for this compound have not been extensively documented in publicly available scientific literature. However, general principles of toxicology and the known metabolism of other organic sulfides can provide a theoretical framework for its biotransformation. The toxicological properties of this compound have not been fully investigated. fishersci.com
Organic sulfides in the environment and within biological systems can undergo a series of metabolic reactions. acs.org For many organic sulfides, the initial step in detoxification involves oxidation. chemicalbook.com The metabolism of sulfur-containing compounds is a staged process, often beginning with sulfoxidation. chemicalbook.com This process converts sulfur compounds into inorganic sulfate, which can then be utilized in the Phase II biotransformation sulfation pathway. chemicalbook.com
In the context of exposure to sulfur compounds like hydrogen sulfide, which shares a sulfur element with this compound, the body's antioxidant defense systems are activated. mdpi.comnih.gov Exposure to sulfides can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comnih.govcentreforevidence.orgmdpi.com Endogenous antioxidants, both enzymatic and non-enzymatic, play a crucial role in mitigating this oxidative damage. mdpi.com
Key endogenous antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comcentreforevidence.orgmdpi.com These enzymes work in concert to neutralize harmful free radicals. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified to water by CAT and GPx. centreforevidence.org Glutathione (GSH), a major non-enzymatic antioxidant, is also vital in detoxifying various xenobiotics and reactive intermediates. nih.govnih.gov Studies on sulfur mustard, another sulfur-containing compound, have shown that exposure leads to a significant reduction in GSH levels and an increase in the activity of antioxidant enzymes like SOD and CAT, indicating a response to oxidative stress. nih.govcentreforevidence.org
The detoxification of sulfur compounds is also linked to specific metabolic pathways. The transsulfuration pathway is central to the metabolism of sulfur-containing amino acids and the production of endogenous sulfur compounds like hydrogen sulfide and glutathione. nih.gov Enzymes in this pathway, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are crucial for maintaining sulfur homeostasis. frontiersin.orgmdpi.com The subsequent oxidation of sulfide is carried out by a mitochondrial pathway involving sulfide:quinone oxidoreductase (SQR), sulfur dioxygenase, and rhodanese, which ultimately convert sulfide to the less toxic thiosulfate (B1220275) and sulfate. frontiersin.orgmdpi.com
While these pathways are well-established for hydrogen sulfide and other sulfur compounds, their specific involvement in the metabolism and detoxification of this compound remains an area for further research. The chemical structure of this compound, with its two isopentyl groups, will influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. The extent to which it induces oxidative stress and engages the endogenous antioxidant systems is yet to be determined experimentally.
Development of Countermeasures and Protective Strategies
Given the limited specific toxicological data for this compound, the development of targeted countermeasures and protective strategies is not well-documented. fishersci.comthermofisher.com However, general principles of chemical safety and experience with related sulfur compounds provide a basis for recommended protective measures.
Personal Protective Equipment (PPE): Standard laboratory and industrial hygiene practices emphasize the use of PPE to minimize exposure. thermofisher.comcymitquimica.com This includes:
Eye Protection: Safety glasses with side-shields or goggles are recommended to prevent eye contact. fishersci.comcymitquimica.com
Skin Protection: The use of impervious gloves and protective clothing is advised to avoid skin contact. fishersci.comthermofisher.com
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH/MSHA approved respirator should be used. thermofisher.com
Engineering Controls: Adequate ventilation is crucial to minimize the concentration of airborne vapors, especially in enclosed spaces. fishersci.comthermofisher.com Local exhaust ventilation at the source of potential release is a primary engineering control to reduce exposure.
Decontamination and First Aid: In case of exposure, immediate decontamination is critical. Standard procedures include:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. fishersci.com
Skin Contact: Wash the affected area with soap and water. cymitquimica.com
Inhalation: Move the affected person to fresh air. thermofisher.com
Ingestion: Rinse the mouth with water. fishersci.com
Antidote Development: There are currently no specific FDA-approved antidotes for this compound poisoning. The development of antidotes for sulfur-containing toxins has primarily focused on hydrogen sulfide. escholarship.org Strategies for hydrogen sulfide poisoning include the use of nitrites to induce methemoglobinemia, which then binds sulfide, and the use of cobinamide, a vitamin B12 analog, which can directly bind sulfide and neutralize its toxic effects. nih.govmedscape.comchemistryworld.com Researchers at UC San Diego have developed an antidote that has shown effectiveness against both cyanide and sulfide poisoning in animal studies. universityofcalifornia.edu Whether these countermeasures would be effective for this compound toxicity is unknown and would require specific investigation. The development of any potential antidote would necessitate a thorough understanding of the toxicokinetics and toxicodynamics of this compound. chemicalwatch.com
Risk Assessment Methodologies for Environmental and Health Exposures
Hazard Identification: This step involves identifying the potential adverse health and environmental effects of a substance. For this compound, the available Safety Data Sheets (SDS) indicate it is a combustible liquid and may cause skin and eye irritation. fishersci.comcymitquimica.com However, the SDS also states that the toxicological and ecotoxicological properties have not been fully investigated, highlighting a significant data gap. fishersci.comthermofisher.com Information on related organic sulfides suggests that potential hazards could include the induction of oxidative stress. acs.org
Dose-Response Assessment: This phase quantifies the relationship between the dose of a substance and the incidence of adverse effects. Due to the lack of specific studies on this compound, establishing a definitive dose-response relationship is not currently possible.
Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human and environmental exposure to a substance. Exposure to this compound could occur in occupational settings where it is manufactured or used. thermofisher.com Environmental exposure could potentially result from industrial releases, although its environmental fate and persistence are not well-studied. ontosight.ai Its volatility suggests it is likely to be mobile in the environment. thermofisher.com
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and severity of adverse effects in exposed populations. The lack of comprehensive data for this compound makes a quantitative risk characterization challenging.
Regulatory Frameworks: Various regulatory frameworks exist for the risk assessment of chemicals. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to gather information on the properties of their chemical substances and to register the information in a central database. europa.eu In the United States, the Toxic Substances Control Act (TSCA) provides the Environmental Protection Agency (EPA) with the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. ontosight.ai this compound is listed on the TSCA inventory.
For complex substances or those with limited data, such as UVCBs (Substances of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), risk assessment can be particularly challenging. acs.org In such cases, a combination of whole-substance testing, analysis of known constituents, and computational modeling may be employed. acs.org Given the data gaps for this compound, any comprehensive risk assessment would likely necessitate further toxicological and ecotoxicological testing. pmarketresearch.com
Theoretical and Computational Chemistry Studies of Diisopentyl Sulfide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule governed by its electronic structure. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and its implications for chemical behavior. rushim.ru
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is widely applied to investigate the electronic structure of organic molecules. mdpi.comwikipedia.org For diisopentyl sulfide (B99878), DFT calculations can determine its ground-state electronic energy, the spatial distribution of its electron density, and the shapes and energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The insights from DFT are crucial for predicting reactivity. For instance, the calculated electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In diisopentyl sulfide, the sulfur atom is expected to be a nucleophilic center due to its lone pairs of electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and susceptibility to electronic excitation. mdpi.comhbni.ac.in
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Description | Typical Calculated Value (Illustrative) |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -752.34 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | +1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 7.7 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1.5 Debye |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. nih.gov DFT can be used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical basis for assigning signals in ¹H and ¹³C NMR spectra.
Due to the flexibility of its two isopentyl chains, this compound can exist in multiple spatial arrangements known as conformations. Conformational analysis using DFT involves calculating the potential energy surface as a function of bond rotations to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. sermacs2024.org This analysis reveals the preferred three-dimensional structures of the molecule and their relative populations at a given temperature. nih.gov
Table 2: Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Description of Geometry | Relative Energy (kJ/mol) |
| 1 (Global Minimum) | Fully extended anti-anti conformation. | 0.00 |
| 2 | Anti-gauche conformation. | +2.5 |
| 3 | Gauche-gauche conformation. | +5.1 |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide a "computational microscope" to observe molecular motion and interactions in condensed phases, such as liquids or solutions. dovepress.comresearchgate.net
For a substance like this compound in the liquid state, MD simulations can reveal the nature and strength of the intermolecular forces that govern its bulk properties. rsc.org These simulations model the system as a collection of molecules interacting through a defined force field, which approximates the potential energy of the system based on atomic positions. The primary interactions between this compound molecules are van der Waals forces.
By analyzing the trajectories of molecules during an MD simulation, properties such as the radial distribution function can be calculated. analis.com.my This function describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, offering quantitative insight into the liquid's structure. Such simulations are crucial for understanding how molecules pack together and interact with each other. rsc.org
Table 3: Intermolecular Interaction Analysis from MD Simulations
| Interaction Type | Description | Estimated Contribution to Cohesive Energy |
| Van der Waals | Weak intermolecular forces (dispersion and dipole-dipole). | >99% |
| Coulombic | Electrostatic interactions based on partial atomic charges. | <1% |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. acs.orgrjpbcs.com By mapping the potential energy surface of a reacting system, it is possible to identify the most likely route from reactants to products, including the high-energy transition states that must be overcome. acs.org
To study a reaction of this compound, such as its oxidation to diisopentyl sulfoxide (B87167), computational methods like DFT can be used to locate the structure of the transition state. nih.gov The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. acs.org
Table 4: Calculated Energetics for the Oxidation of this compound
| Parameter | Description | Calculated Value (kJ/mol) (Illustrative) |
| Activation Energy (Ea) | The energy barrier for the reaction (E_transition_state - E_reactants). | 75 |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction (E_products - E_reactants). | -120 |
Prediction of Thermodynamic and Kinetic Parameters
Computational chemistry enables the prediction of key thermodynamic and kinetic parameters that govern the behavior of this compound in chemical reactions.
Thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) are fundamental to understanding the stability and energy content of a molecule. For this compound, some of these values have been determined experimentally and are also available through computational databases.
The standard enthalpy of formation for liquid this compound has been reported, providing a measure of the energy change when the compound is formed from its constituent elements in their standard states. mdp.edu.arnist.gov One source indicates a standard molar enthalpy of formation of -281.8 kJ/mol. mdp.edu.ar The NIST Chemistry WebBook provides a value for the enthalpy of formation of the liquid phase as -282 ± 2 kJ/mol. nist.gov
The enthalpy of combustion (ΔcH°), which is the heat released during complete combustion, is another critical thermodynamic parameter. For liquid this compound, the enthalpy of combustion has been determined to be -7399.1 ± 2.1 kJ/mol. nist.gov
| Thermodynamic Parameter | Value | Phase | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°) | -281.8 kJ/mol | Liquid | mdp.edu.ar |
| Enthalpy of Formation (ΔfH°liquid) | -282 ± 2 kJ/mol | Liquid | nist.gov |
| Enthalpy of Combustion (ΔcH°liquid) | -7399.1 ± 2.1 kJ/mol | Liquid | nist.gov |
While specific experimental kinetic data for reactions involving this compound are scarce in the literature, computational methods can be employed to predict reaction rates and mechanisms. Theoretical studies on smaller dialkyl sulfides, such as dimethyl sulfide and ethyl methyl sulfide, provide a framework for understanding the potential reactivity of this compound.
For instance, the kinetics of reactions of dialkyl sulfides with atmospheric oxidants like the hydroxyl radical (OH•) and the hydroperoxy radical (HOO•) have been investigated theoretically. tandfonline.comresearchgate.net These studies typically involve locating the transition state structures on a potential energy surface and calculating the activation energy, which is a key determinant of the reaction rate. For example, in the reaction of dimethyl sulfide and ethyl methyl sulfide with the hydroperoxy radical, hydrogen abstraction from the alkyl groups was found to be a major channel at lower temperatures. tandfonline.com Similarly, reactions with the triplet oxygen atom, O(³P), have been shown to proceed via multiple channels, including hydrogen abstraction and transfer of the methylsulfinyl group (CH₃S). tandfonline.com
Quantum chemical calculations, such as those using Density Functional Theory (DFT) or high-level ab initio methods like Coupled Cluster (CCSD(T)), can be used to model the reaction pathways and determine the rate coefficients for such elementary reactions. tandfonline.comtandfonline.com These computational approaches could be applied to this compound to predict its atmospheric lifetime and degradation pathways.
In-silico Design and Property Prediction of this compound Analoguesmdpi.com
In-silico methods are instrumental in the rational design of new molecules and the prediction of their properties, a process that can significantly accelerate the discovery of compounds with desired characteristics. This approach can be applied to design analogues of this compound with tailored physical or chemical properties.
The design process often begins with a known molecule, such as this compound, and involves making systematic structural modifications. Computational tools can then predict how these changes will affect properties like boiling point, viscosity, solubility, and reactivity. For example, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate molecular structure with specific properties. pg.edu.pl
Strategies for designing novel thioether-containing molecules have been explored in various contexts. For instance, computational workflows have been developed for the design of thioether-cyclized peptides, which involves generating libraries of virtual compounds and scoring them based on predicted binding affinities or other properties. acs.org While focused on complex biomolecules, the underlying principles of conformational sampling and energy calculations are applicable to smaller molecules.
For this compound analogues, one could envision a computational study where the isopentyl groups are replaced with other alkyl or functionalized groups. Software programs can predict the degradation pathways of these new molecules under various conditions. researchgate.net By calculating properties such as bond dissociation energies, it is possible to estimate the stability of different parts of the molecule and predict likely points of reaction. researchgate.net
Future Research Directions and Emerging Trends in Diisopentyl Sulfide Chemistry
Innovations in Sustainable Synthesis and Production
The chemical industry's shift towards sustainability is a primary driver for innovation in the production of diisopentyl sulfide (B99878). vulcanchem.com Future research will likely focus on developing greener, more efficient synthesis routes that minimize environmental impact and reduce reliance on petroleum-based precursors. pmarketresearch.com Key areas of exploration include:
Bio-based Feedstocks: Investigation into the use of renewable biomass resources to produce the isoamyl alcohol or isopentyl mercaptan precursors for diisopentyl sulfide synthesis. rsc.org This aligns with global trends to create more sustainable supply chains and reduce the carbon footprint of chemical manufacturing. rsc.org
Catalytic Advancements: Development of novel, highly selective, and reusable catalysts to replace traditional reagents. Research into heterogeneous catalysts could simplify product purification and reduce waste streams. The use of advanced catalysts, such as ligand-modified polyoxomolybdates which have shown high efficiency in other thioether reactions, could be adapted for this compound synthesis. rsc.org
Process Intensification: The application of continuous flow chemistry and microreactor technology promises to enhance reaction efficiency, improve safety, and reduce energy consumption compared to traditional batch processing. acs.org
These innovations aim to make the production of this compound not only more economically viable but also environmentally benign, aligning with the principles of green chemistry. researchgate.net
Table 1: Comparison of Synthesis Strategies
| Synthesis Strategy | Traditional Method | Emerging Sustainable Approach |
| Starting Materials | Petroleum-derived isoamyl alcohol/halides | Bio-based isoamyl alcohol from fermentation |
| Catalyst/Reagent | Strong acids/bases, stoichiometric reagents | Reusable heterogeneous catalysts, biocatalysts |
| Process Type | Batch processing | Continuous flow microreactors |
| Environmental Impact | Higher waste generation, energy intensive | Reduced waste, lower energy consumption, improved atom economy |
Expansion of Applications in Advanced Functional Materials
While this compound already serves as a valuable intermediate in the chemical, agrochemical, and pharmaceutical industries, its unique properties make it a candidate for next-generation materials. vulcanchem.com Research is expanding into its use in advanced functional materials where its sulfur atom can play a critical role.
Quantum Dot Synthesis: Recent studies have utilized this compound in the synthesis of high-quality, environment-friendly Cu─In─S (CIS) and AgInS2 quantum dots (QDs). researchgate.netresearchgate.netresearchgate.net In these processes, it acts as a sulfur source and a solvent to enhance the reactivity of metallic precursors, leading to QDs with high photoluminescence quantum yields, which are promising for applications in near-infrared LEDs and other optoelectronic devices. researchgate.netresearchgate.net
High-Performance Polymers: The sulfur linkage in thioethers can impart desirable properties like thermal stability and chemical resistance to polymers. pmarketresearch.com Future work may explore the incorporation of this compound or its derivatives as monomers or additives in the synthesis of specialty polymers for aerospace, electronics, and automotive applications. pmarketresearch.comresearchgate.net
Metal Extraction and Recovery: this compound's ability to form complexes with metal ions makes it an effective extractant in hydrometallurgical processes. vulcanchem.com Research has demonstrated its use in systems for recovering precious metals like rhodium from spent catalysts, a critical aspect of a circular economy. mdpi.com
Table 2: Emerging Applications in Functional Materials
| Application Area | Role of this compound | Potential Impact |
| Optoelectronics | Sulfur source/solvent for Quantum Dot (QD) synthesis researchgate.netresearchgate.net | Development of high-efficiency, non-toxic NIR-QLEDs researchgate.net |
| Advanced Polymers | Monomer or property-enhancing additive pmarketresearch.com | Creation of materials with superior thermal and chemical resistance pmarketresearch.com |
| Metallurgy | Extractant in solvent extraction systems vulcanchem.com | Efficient and sustainable recovery of precious metals mdpi.com |
Deeper Mechanistic Understanding through Multiscale Modeling
To optimize existing applications and discover new ones, a fundamental understanding of the reaction mechanisms involving this compound is crucial. Multiscale modeling, which combines quantum chemical calculations with molecular dynamics simulations, is an emerging tool to achieve this. researchgate.net This computational approach can provide insights that are difficult to obtain through experimentation alone. Future modeling studies could focus on:
Reaction Pathways: Elucidating the precise step-by-step mechanism of this compound in processes like quantum dot formation or metal chelation.
Solvent Effects: Simulating how this compound interacts with other molecules in a reaction mixture to influence outcomes.
Structure-Property Relationships: Predicting how modifications to the this compound structure would affect its performance as a ligand or reactive intermediate, guiding the design of new derivatives.
By providing a microscopic view of molecular interactions, multiscale modeling can accelerate the rational design of new processes and materials based on this compound chemistry. acs.orgmdpi-res.com
Development of High-Throughput and Miniaturized Analytical Platforms
As the applications of this compound expand, so does the need for rapid, sensitive, and reliable analytical methods for its detection and quantification. Future research is directed towards moving beyond traditional chromatographic techniques towards more advanced platforms.
High-Throughput Screening (HTS): The development of HTS assays would enable the rapid evaluation of large libraries of this compound derivatives for specific properties, such as catalytic activity or biological interaction. nih.gov This can dramatically accelerate the discovery of new lead compounds.
Miniaturized Sensors: The creation of miniaturized, portable sensors based on microfluidics or novel sensing materials could allow for real-time, on-site monitoring of this compound in industrial processes or environmental samples.
Advanced Mass Spectrometry: Hyphenated mass spectrometry techniques, such as LC-MS and GC-MS, offer high sensitivity and selectivity for analyzing complex mixtures. mdpi.com The development of specific methods for this compound and its metabolites or degradation products is essential for quality control and environmental monitoring. vulcanchem.commdpi.com
These analytical advancements will be critical for ensuring process control, quality assurance, and environmental safety as the use of this compound becomes more widespread.
Comprehensive Life Cycle Assessment and Environmental Risk Management
With increasing emphasis on environmental stewardship, a thorough understanding of the entire life cycle of this compound is necessary. A comprehensive Life Cycle Assessment (LCA) provides a framework for evaluating the environmental impacts associated with a chemical from cradle to grave. polito.itdiva-portal.org Future research in this area will involve:
Full LCA Studies: Conducting detailed LCAs that quantify the energy consumption, resource depletion, and emissions associated with the synthesis, use, and disposal of this compound. concawe.eu
Degradation Pathway Analysis: Investigating the environmental fate of this compound, including its biodegradation and photodegradation pathways. researchgate.net Studies on the photooxidation of sulfides provide a starting point for understanding how it might break down in the environment. researchgate.net
Risk Management Protocols: Based on toxicity and environmental fate data, developing comprehensive risk management strategies to handle potential spills or releases. nih.govcanada.ca This includes creating protocols for remediation of contaminated soil or water, drawing on principles used for managing other sulfide-rich environments. nih.govej-eng.org
This holistic approach ensures that the benefits of using this compound are balanced with a responsible approach to environmental protection.
Exploration of Biological and Medicinal Applications of this compound Derivatives
The thioether functional group is a key structural motif in many biologically active molecules. nih.govrsc.org While this compound itself may not have direct therapeutic applications, it serves as a valuable scaffold for the synthesis of novel derivatives with potential medicinal value. Future research is trending towards the design and synthesis of new molecules based on its structure.
Anticancer Agents: The thioether linkage is present in a number of compounds investigated for their anticancer properties. nih.govresearchgate.net Future work could involve creating derivatives of this compound, for example by introducing heterocyclic or aromatic moieties, to screen for cytotoxic activity against various cancer cell lines. researchgate.net
Fluorinated Analogues: The introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. ingentaconnect.com Synthesizing and evaluating trifluoromethylated analogues of this compound could lead to new drug candidates.
Antimicrobial Compounds: Given the antimicrobial properties of some organosulfur compounds, derivatives of this compound could be synthesized and tested for their efficacy against drug-resistant bacteria and fungi.
This area of research highlights the potential for this compound to serve as a starting point for the discovery of new therapeutic agents, leveraging the established importance of the thioether group in medicinal chemistry. nih.govingentaconnect.com
Q & A
Q. How can discrepancies in reported thermodynamic properties (e.g., ΔvapHm) of this compound be resolved?
- Data Contradiction Analysis : Literature reports ΔvapHm values ranging from 56.9–57.9 kJ/mol (341–365 K) . Potential factors include:
- Temperature Range : Measurements near the lower end (341 K) may reflect incomplete vaporization, while higher ranges (365 K) approach decomposition thresholds.
- Experimental Setup : Static vs. dynamic vaporization methods can influence enthalpy calculations. Calibrate equipment using reference compounds (e.g., 1-decanethiol, ΔvapHm = 56.4 kJ/mol ).
- Sample Purity : Trace impurities (e.g., residual isopentanol) alter vapor pressure. Validate purity via GC before testing .
Q. What mechanisms underlie this compound’s selectivity in platinum group metal (PGM) extraction from chloride media?
- Methodological Answer : this compound acts as a soft Lewis base, coordinating with Pd(II) and Pt(IV) in ionic liquid (IL) systems (e.g., [C4mim]PF6/nonane). Key steps:
- Phase Transfer : Sulfide forms hydrophobic complexes with PGMs, partitioning into the IL phase .
- Kinetic Selectivity : Faster complexation rates with Pd(II) (log K ~4.2) vs. Rh(III) (log K <1) under 6 M HCl .
- Optimization Variables : Adjust IL viscosity with toluene/xylene diluents to enhance mass transfer .
Q. How can computational models predict this compound’s interactions with transition metals in catalytic applications?
- Methodological Answer :
- DFT Calculations : Model sulfide-metal binding energies (e.g., Pd-S bond strength ~250 kJ/mol) using Gaussian or ORCA software.
- Solvent Effects : Include dispersion corrections for non-polar media (e.g., n-hexane) to simulate real reaction conditions .
- Experimental Validation : Compare predicted adsorption isotherms with surface plasmon resonance (SPR) or XPS data .
Q. What experimental designs are optimal for studying this compound’s stability under oxidative or acidic conditions?
- Methodological Answer :
- Oxidative Stress Tests : Expose samples to H2O2 (3–30% v/v) and monitor sulfide oxidation to sulfoxide/sulfone via FTIR (S=O peaks at 1050–1150 cm⁻¹).
- Acid Hydrolysis Studies : React with concentrated HCl (6 M) at 60°C; quantify thiol byproducts (e.g., isopentyl mercaptan) using HPLC .
- Safety Protocols : Use fume hoods and PPE due to volatile decomposition products (e.g., SO2) .
Methodological Frameworks
Q. How to design a study evaluating this compound’s efficacy as a catalyst support in hydrogenation reactions?
- Experimental Design :
- Catalyst Preparation : Immobilize Pd nanoparticles on sulfide-functionalized silica gel.
- Activity Testing : Measure H2 uptake rates in alkene hydrogenation (e.g., styrene to ethylbenzene) under varying pressures (1–10 bar).
- Characterization : Use TEM for nanoparticle size distribution and XANES for sulfide-Pd electronic interactions .
Q. What statistical approaches are appropriate for analyzing extraction efficiency data in PGM recovery studies?
- Methodological Answer :
- ANOVA : Compare mean extraction efficiencies across multiple IL/solvent systems.
- Response Surface Methodology (RSM) : Optimize variables (pH, temperature, sulfide concentration) using a central composite design .
- Error Analysis : Report confidence intervals (±2σ) for triplicate measurements to address variability in chloride media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
